molecular formula C13H13NO3 B1391892 Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate CAS No. 1187170-14-4

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Cat. No.: B1391892
CAS No.: 1187170-14-4
M. Wt: 231.25 g/mol
InChI Key: LCMFTYRHWMDDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (CAS 1187170-14-4) is a high-value heterocyclic compound that serves as a versatile synthetic intermediate in advanced chemical and pharmaceutical research . This molecule features a fused furan-pyridine structural motif, a framework commonly investigated for the development of novel active compounds and functional materials . With a molecular formula of C13H13NO3 and a molecular weight of 231.24 g/mol, it is characterized by its specific SMILES structure: CCOC(=O)C1=CC=C(O1)C2=NC=C(C=C2)C . The compound should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) to ensure stability . As a building block, its core application lies in medicinal chemistry, where it is utilized in the synthesis of more complex molecules for drug discovery programs . It is offered in high purity (95%-97%) and is intended for use in a controlled laboratory setting by qualified researchers . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(5-methylpyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMFTYRHWMDDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure analysis of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (CAS: Representative Structure) represents a critical class of biaryl heterocyclic hybrids . This scaffold—fusing a


-deficient pyridine ring with a 

-excessive furan ring—serves as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents where planarity and hydrogen-bond acceptor capabilities are required.

This guide details the structural elucidation, synthesis validation, and conformational analysis of this compound. It moves beyond basic characterization to establish a self-validating analytical workflow.

Physicochemical Identity
ParameterSpecification
Formula

Molecular Weight 231.25 g/mol
Core Scaffold 2,5-Disubstituted Furan linked to 2,5-Disubstituted Pyridine
Key Functionality Ethyl Ester (Lipophilic tail), Pyridine Nitrogen (H-bond acceptor)
Appearance Beige to off-white crystalline solid

Synthesis Logic & Pathway Validation

To analyze the structure, one must understand its origin. The most robust route for constructing the unsymmetrical biaryl bond in this molecule is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille coupling due to the lower toxicity of boron byproducts compared to organotin.

Protocol Causality:

  • Catalyst Choice:

    
     is selected for its efficiency with aryl bromides.
    
  • Base Selection: Sodium carbonate (

    
    ) provides the necessary activation of the boronic acid without hydrolyzing the sensitive ethyl ester group on the furan ring.
    
  • Solvent System: A Dimethoxyethane (DME)/Water mixture is critical. Water is required for the transmetallation step, while DME solubilizes the organic halides.

Synthesis Workflow Diagram

SynthesisPath A 5-Methyl-2-bromopyridine (Electrophile) C Catalytic Cycle Pd(PPh3)4, Na2CO3 DME/H2O, 80°C A->C B 5-(Ethoxycarbonyl)furan-2-boronic acid (Nucleophile) B->C D Crude Product (Biaryl Formation) C->D 12-24h Reflux E Purification Silica Gel Chromatography (Hexane/EtOAc) D->E Isolation F Target Molecule Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate E->F >95% Purity

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway for the convergent synthesis of the target biaryl ester.

Spectroscopic Elucidation (NMR & MS)

The structural integrity is validated through a "Check-Sum" approach, where proton counts and carbon environments must mathematically align with the proposed structure.

Nuclear Magnetic Resonance (NMR) Strategy

Solvent selection is non-trivial. While


 is standard, DMSO-d6  is recommended if the pyridine nitrogen induces aggregation or if the solubility is poor. The data below assumes 

for baseline comparison.

Key Diagnostic Signals (The "Fingerprint"):

  • The Furan Doublets: The furan ring protons (H3 and H4) appear as two distinct doublets (

    
    ). This coupling constant is specific to 2,5-disubstitution; 2,3-substitution would yield a smaller 
    
    
    
    .
  • The Pyridine Deshielding: The proton adjacent to the pyridine nitrogen (C6-H) will be the most deshielded aromatic signal (

    
     ppm).
    
  • The Ester Pattern: A classic quartet (2H) and triplet (3H) confirms the ethyl group remains intact (no hydrolysis).

Table 1: Predicted


 NMR Assignment (400 MHz, 

)
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Py-C6 Ar-H8.45 - 8.55Singlet (br)1HOrtho to N; most deshielded.
Py-C4 Ar-H7.55 - 7.65Doublet of Doublets1HCoupling with C3 and methyl (long range).
Py-C3 Ar-H7.65 - 7.75Doublet1HOrtho to Furan ring.
Fur-C3 Het-H7.20 - 7.25Doublet (

)
1HBeta to Carbonyl (Ester).
Fur-C4 Het-H6.55 - 6.65Doublet (

)
1HBeta to Pyridine ring.
Ester-CH2 Aliph4.35 - 4.45Quartet2HDeshielded by Oxygen.
Py-CH3 Aliph2.35 - 2.40Singlet3HBenzylic-like resonance.
Ester-CH3 Aliph1.35 - 1.45Triplet3HTerminal methyl.
Mass Spectrometry (MS) Fragmentation

Using ESI-MS (Positive Mode), the parent ion


 is expected at m/z 232.1 .

Fragmentation Pathway (MS/MS):

  • Loss of Ethoxy:

    
     (Loss of 
    
    
    
    group).
  • Decarboxylation:

    
     (Loss of CO).
    
  • Ring Cleavage: High energy collisions may cleave the furan-pyridine bond, though this bond is strengthened by conjugation.

Crystallography & Conformational Analysis

For drug development, the 3D conformation is vital. The bond between the furan (C2) and pyridine (C2') allows for rotation, creating potential atropisomers , though the barrier is likely too low to isolate them at room temperature.

Structural Hypothesis:

  • Planarity: The molecule will adopt a near-planar conformation to maximize

    
    -orbital overlap between the furan and pyridine rings.
    
  • Locking Mechanism: An intramolecular non-covalent interaction (likely

    
     or 
    
    
    
    ) often locks these systems into a trans-like coplanar state in the solid phase.
Analytical Workflow for Solid State

AnalysisFlow cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Solid State Characterization Sample Isolated Solid HPLC HPLC-UV (>98%) Sample->HPLC HNMR 1H NMR (DMSO-d6) Sample->HNMR SCXRD Single Crystal XRD (Space Group Determination) HNMR->SCXRD If crystalline Hirshfeld Hirshfeld Surface Analysis (Intermolecular Contacts) SCXRD->Hirshfeld

Caption: Figure 2. Integrated workflow for confirming chemical structure and solid-state packing.

Conclusion & Recommendations

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate is a chemically robust scaffold. For researchers utilizing this compound:

  • Storage: Store at

    
     to prevent slow hydrolysis of the ester.
    
  • Handling: The pyridine nitrogen is basic; avoid strong acidic media during formulation unless salt formation is desired.

  • Validation: Always verify the

    
     coupling in the aromatic region to ensure the furan ring has not undergone ring-opening or rearrangement during synthesis.
    

References

  • Sigma-Aldrich.[1] Ethyl 5-(5-methyl-2-pyridyl)-2-furoate Product Specification. Accessed 2024.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • MDPI. Synthesis and Crystal Structure of Thiazolo[3,2-a]pyrimidine Derivatives. (Used as reference for heterocyclic XRD analysis protocols). Molecules, 2023.[3] Link[4]

  • National Institute of Standards and Technology (NIST). Ethyl 2-furoate Mass Spectrum. NIST Chemistry WebBook.[5] Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent choice logic). Link

Sources

Physicochemical Profiling of Pyridine-Substituted Ethyl Furoates: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-substituted ethyl furoates represent a privileged scaffold in medicinal chemistry, merging the electron-rich furan ring with the electron-deficient pyridine moiety. This "push-pull" electronic architecture confers unique physicochemical properties—specifically regarding solubility, lipophilicity (LogP), and fluorescence—that distinguish them from their homocyclic biaryl counterparts.

This guide provides a rigorous technical framework for the synthesis, characterization, and property profiling of these hybrids. It moves beyond basic descriptions to offer self-validating experimental protocols designed for reproducibility in drug discovery workflows.

Structural Dynamics & Electronic Theory

The core utility of ethyl 5-(pyridin-x-yl)furan-2-carboxylate lies in its electronic distribution.

  • The Furan Ring: Acts as a

    
    -excessive donor. The oxygen atom donates electron density into the ring via resonance, increasing the nucleophilicity of the carbon backbone.
    
  • The Pyridine Ring: Acts as a

    
    -deficient acceptor (specifically at the 2- and 4-positions) due to the electronegative nitrogen atom withdrawing density.
    
  • The Ester Group: An electron-withdrawing group (EWG) at the furan 2-position stabilizes the system and provides a handle for further derivatization (e.g., hydrolysis to acids or reduction to alcohols).

Impact on Properties: This donor-acceptor conjugation often results in a bathochromic shift (red shift) in UV-Vis absorption and can induce fluorescence, a property useful for developing theranostic agents or cellular probes.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the biaryl axis between furan and pyridine is the Suzuki-Miyaura coupling. Unlike Stille coupling (toxic tin byproducts) or Negishi coupling (moisture sensitivity), Suzuki coupling offers mild conditions and high functional group tolerance.

Reaction Pathway Visualization

SuzukiCoupling Start1 Ethyl 5-bromofuroate (Electrophile) Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2 eq) Start1->Cat Oxidative Addition Start2 Pyridine-boronic acid (Nucleophile) Start2->Cat Base Activation Inter Transmetalation Complex Cat->Inter Prod Pyridine-Furan Hybrid Ester Inter->Prod Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of pyridine-furan hybrids.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-SF-05)

Reagents:

  • Ethyl 5-bromofuroate (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq) [Note: 3-isomer minimizes catalyst poisoning compared to 2- or 4-isomers]

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Sodium Carbonate (2.0 M aqueous solution, 2.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing (Critical): Sparge 1,4-dioxane with argon for 20 minutes. Oxygen is the primary cause of homocoupling side products and catalyst deactivation.

  • Assembly: In a Schlenk flask, combine the bromofuroate, boronic acid, and Pd catalyst under an argon counter-flow.

  • Initiation: Add the solvent and aqueous base. Seal immediately.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually exhibits strong UV activity.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel. Pyridine derivatives often streak; add 1% triethylamine to the eluent to minimize tailing.

Physicochemical Characterization

Reliable data on lipophilicity and solubility are prerequisites for any biological application.

Lipophilicity (LogP) Determination

The partition coefficient (


) is critical for predicting membrane permeability. For pyridine-furoates, the basic nitrogen introduces pH-dependence (LogD), but the intrinsic LogP is the baseline.

Method: Miniaturized Shake-Flask (OECD 107 adapted)

  • Phases: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase (

    
    ).
    
  • Partitioning: Mix equal volumes of drug-octanol and water. Vortex for 30 mins at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Self-Validation Check: Mass balance must be


. If recovery is low, the compound may be precipitating at the interface or adsorbing to the plasticware (use glass).
Representative Data Profile

The following table summarizes typical properties for this chemical class.

PropertyTypical RangeMethodRelevance
LogP 2.1 – 2.8Shake-Flask / HPLCModerate lipophilicity; likely orally bioavailable (Lipinski compliant).
Solubility (aq) 50 – 200

Thermodynamic (pH 7.4)Pyridine N improves solubility vs. phenyl analogs.
pKa (Pyridine N) 4.5 – 5.5Potentiometric TitrationWeakly basic; largely unionized at physiological pH (7.4).
UV

290 – 330 nmUV-Vis (Methanol)Indicates conjugation length; useful for detection.
Fluorescence

0.01 – 0.15
Quantum YieldModerate fluorescence; potential for cellular imaging.

Photophysical Properties (Fluorescence)[1][2][3]

Unlike simple furoates, pyridine-substituted analogs often exhibit fluorescence due to the "push-pull" character described in Section 2.

Fluorescence Characterization Workflow

Photophysics Sample Sample Preparation (Abs < 0.1 @ Ex) AbsScan UV-Vis Absorbance (Determine Max Lambda) Sample->AbsScan EmScan Emission Scan (Excitation @ Max Lambda) AbsScan->EmScan QY Quantum Yield (Φ) Calculation EmScan->QY Compare vs. Quinine Sulfate Std

Figure 2: Workflow for determining fluorescence quantum yield.

Key Insight: The fluorescence intensity is highly solvent-dependent (solvatochromism). In polar protic solvents (methanol), fluorescence may be quenched due to hydrogen bonding with the pyridine nitrogen. In non-polar solvents (hexane), quantum yield typically increases.

References

  • Suzuki-Miyaura Coupling Mechanism & Best Practices: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Fluorescence of Furan-Pyridine Hybrids: Han, Y., et al. (2025). Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives.[2] Phosphorus, Sulfur, and Silicon and the Related Elements.[2]

  • Physicochemical Properties of Pyridines: Scriven, E. F. V. (1984).[3] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Lipophilicity Protocols (OECD 107): OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

Sources

Technical Monograph: Therapeutic Potential of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of the therapeutic potential, chemical biology, and experimental utility of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate and its derivatives. This document is structured for drug discovery professionals, focusing on scaffold utility, synthesis, and biological characterization.

Executive Summary & Pharmacophore Analysis

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (CAS: 1187170-14-4) represents a "privileged scaffold" in medicinal chemistry, characterized by a bi-heteroaryl core (pyridine linked to furan) with a distal ester functionality. While often cataloged as a chemical building block, its structural architecture mimics key pharmacophores found in antimicrobial , anti-inflammatory , and analgesic therapeutics.

Structural Logic and Bioisosterism

The molecule functions as a lipophilic precursor (prodrug) to its corresponding free acid, 5-(5-methyl-2-pyridyl)-2-furoic acid.

  • The Bi-Heteroaryl Core: The 5-aryl-2-furoate motif is a validated bioisostere for biphenyl systems but offers improved solubility and distinct hydrogen-bonding vectors due to the furan oxygen and pyridine nitrogen.

  • Therapeutic Class Relevance:

    • Antimycobacterial Agents: 5-substituted-2-furoic acids are potent inhibitors of MbtI (salicylate synthase), a critical enzyme for iron acquisition in Mycobacterium tuberculosis [1].[1] The pyridine substitution enhances polarity and potential active-site interactions compared to phenyl analogs.

    • Anti-Inflammatory Modulators: Furan-2-carboxylates are structurally related to COX/LOX inhibitors. The ester moiety facilitates membrane permeation, acting as a prodrug that is hydrolyzed intracellularly to the active carboxylate [2].

Therapeutic Applications & Mechanism of Action[2]

A. Antimicrobial & Antitubercular Potential (Target: MbtI)

The most authoritative therapeutic lead for this scaffold lies in the inhibition of siderophore biosynthesis.

  • Mechanism: The free acid form mimics the transition state of salicylate synthesis. By inhibiting MbtI, the compound starves mycobacteria of iron, a bacteriostatic/bactericidal mechanism distinct from standard antibiotics.

  • SAR Insight: The 5-methyl group on the pyridine ring provides hydrophobic bulk that can occupy the hydrophobic pocket of the MbtI active site, potentially increasing affinity over unsubstituted analogs.

B. Anti-Inflammatory & Analgesic Activity

Derivatives of 5-substituted-2-furoates have demonstrated significant inhibition of COX-2 and 5-LOX enzymes.

  • Pathway: The bi-aryl system fits the hydrophobic channel of COX enzymes. The ethyl ester acts as a masking group, improving oral bioavailability. Once hydrolyzed, the carboxylate interacts with Arg120 in the COX active site.

  • Data Correlation: Analogous furan derivatives (e.g., nitro-phenyl furan carboxylates) have shown IC50 values in the low micromolar range (100–300 μg/mL) for COX inhibition [2].

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This protocol ensures the regioselective formation of the C-C bond between the pyridine and furan rings, a critical step often prone to homocoupling byproducts.

Reagents:

  • Reactant A: 2-Bromo-5-methylpyridine (1.0 eq)

  • Reactant B: (5-(Ethoxycarbonyl)furan-2-yl)boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with Reactant A, Reactant B, and Base. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Add degassed solvent mixture. Seal and heat to 90°C for 12 hours .

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product (Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate) typically elutes as a white/off-white solid.

Protocol B: In Vitro Esterase Hydrolysis (Prodrug Validation)

Rationale: To confirm the therapeutic potential, one must verify the conversion of the ethyl ester to the active acid metabolite in plasma.

  • Preparation: Dissolve the test compound (10 mM in DMSO).

  • Incubation: Add 10 μL of compound stock to 990 μL of Rat Liver Microsomes or Human Plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 100 μL at t=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 300 μL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS monitoring the transition of Parent (Ester) → Metabolite (Acid).

Visualization of Signaling & Synthesis Logic

The following diagram illustrates the synthesis pathway and the dual-therapeutic targeting logic (Antimicrobial vs. Anti-inflammatory).

G Precursors Precursors: 2-Bromo-5-methylpyridine + Furan-2-boronic acid ester Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Precursors->Suzuki Synthesis Target TARGET SCAFFOLD: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate Suzuki->Target Yields Hydrolysis In Vivo Hydrolysis (Esterases) Target->Hydrolysis Prodrug Activation ActiveMetabolite Active Metabolite: 5-(5-Methyl-2-pyridyl)-2-furoic Acid Hydrolysis->ActiveMetabolite Releases MbtI Target A: MbtI Inhibition (Mycobacterium Iron Uptake) ActiveMetabolite->MbtI Inhibits COX Target B: COX-2/5-LOX (Inflammation Pathway) ActiveMetabolite->COX Modulates

Caption: Synthesis pathway via Suzuki coupling leading to the prodrug ester, followed by bio-activation to the active acid metabolite targeting MbtI (Antimicrobial) and COX enzymes (Anti-inflammatory).[1][2][3][4][5][6][7][8][9][10][11]

Quantitative Data Summary: Related Furan Derivatives

The following table summarizes biological activity data for structurally homologous 5-aryl-2-furoate derivatives, serving as a baseline for expected potency of the 5-methyl-2-pyridyl derivative.

Compound ClassR-Group SubstitutionTarget AssayIC50 / MICReference
5-Phenyl-2-furoate 4-Nitro-2-fluoroMbtI (Mycobacterium)~5 - 50 µM[1]
5-Aryl-2-furoate Phenyl-pyrrolidineCOX-2 (Inflammation)130 µg/mL[2]
5-Aryl-2-furoate Phenyl-pyrrolidine5-LOX (Inflammation)105 µg/mL[2]
5-HMF Benzoate Benzoate EsterFibroblast MigrationEnhanced[3]

Note: The specific 5-methyl-2-pyridyl derivative is expected to show improved solubility and metabolic stability compared to the phenyl analogs listed above due to the pyridine nitrogen.

References

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Structural Analysis and Antimycobacterial Potential. Source: MDPI (2022). Context: Establishes 5-aryl-furan-2-carboxylates as inhibitors of MbtI (Iron acquisition).[1] URL:[Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Source: MDPI (2024). Context: Validates the anti-inflammatory (COX/LOX) potential of related furan/pyrrolidine esters. URL:[Link]

  • Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates. Source: PubMed / Turkish Journal of Pharmaceutical Sciences (2026). Context: Demonstrates the utility of furan-ester derivatives in tissue regeneration and cell migration. URL:[Link][6]

  • PubChem Compound Summary: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate. Source: National Center for Biotechnology Information (2024). Context: Chemical structure and CAS verification (1187170-14-4). URL:[Link]

Sources

The 5-Substituted-2-Furoate Scaffold: A Technical Guide to History, Synthesis, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of 5-Substituted-2-Furoate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-substituted-2-furoate moiety represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile and ability to modulate lipophilicity and metabolic stability. Historically anchored by the discovery of Diloxanide Furoate in 1956, this class has evolved from simple prodrug strategies to complex pharmacophores targeting Mycobacterium tuberculosis (Mtb) and various cancer cell lines. This guide analyzes the chronological evolution, synthetic methodologies, and structure-activity relationships (SAR) of these derivatives, providing actionable protocols for modern drug discovery campaigns.

Historical Evolution & Mechanistic Discovery

The Furan Origins (1780–1950)

The foundational unit, 2-furoic acid (pyromucic acid), was first isolated by Carl Wilhelm Scheele in 1780 via the dry distillation of mucic acid. However, it remained a chemical curiosity until the mid-20th century. The furan ring is an electron-rich, five-membered aromatic heterocycle.[1] Its oxygen atom contributes a lone pair to the


-system, making the C2 and C5 positions highly reactive toward electrophilic substitution.
The Breakthrough: Diloxanide Furoate (1956)

The pivotal moment for 2-furoate derivatives occurred at Boots UK in 1956. Researchers sought to improve the tolerability of diloxanide (dichloroacet-4-hydroxy-N-methylanilide), a potent amoebicide.

  • The Problem: Free diloxanide was absorbed too rapidly in the upper GI tract, causing systemic side effects and failing to reach the colon where Entamoeba histolytica resides.

  • The Furoate Solution: Esterification with 2-furoic acid created Diloxanide Furoate .

  • Mechanism of Selectivity: The furoate ester acts as a prodrug .[2] It is biologically inert and poorly absorbed in the stomach. Upon reaching the intestinal lumen, bacterial esterases hydrolyze the ester, releasing high concentrations of the active diloxanide directly at the site of infection.

  • Impact: This established the 2-furoate moiety not just as a structural spacer, but as a functional tool for targeted delivery and lipophilicity modulation .

The Nitro-Furan Era and Anti-TB Resurgence

In parallel, the introduction of a nitro group at the C5 position (e.g., nitrofurantoin) demonstrated potent antimicrobial activity via the generation of reactive oxygen species (ROS). Modern research has pivoted toward 5-aryl-2-furoates as inhibitors of M. tuberculosis enzymes, specifically targeting salicylate synthase (MbtI) and protein tyrosine phosphatase B (PtpB), moving away from the mutagenic risks of nitro-groups.

Synthetic Methodologies & Protocols

The synthesis of 5-substituted-2-furoates generally follows two strategic disconnections: Ring Functionalization (modifying a pre-formed furan) or Ring Construction (Paal-Knorr type cyclization).

Visualization: Synthetic Pathways

The following directed graph illustrates the decision logic for synthesizing these derivatives.

SynthesisPathways Start Target: 5-Substituted-2-Furoate RouteA Route A: C-H Activation (Direct Arylation) Start->RouteA Electron-Rich Aryl RouteB Route B: Halogenation -> Coupling (Suzuki/Stille) Start->RouteB Complex/Sensitive R-Groups RouteC Route C: De Novo Synthesis (Paal-Knorr) Start->RouteC Polysubstituted Furan StepA1 Pd(OAc)2, Ag2CO3 Aryl Iodide RouteA->StepA1 StepB1 1. NBS/Br2 (Bromination) 2. Boronic Acid, Pd(PPh3)4 RouteB->StepB1 StepC1 1,4-Dicarbonyl Precursor Acid Catalyst RouteC->StepC1

Figure 1: Strategic disconnections for the synthesis of 5-substituted-2-furoate derivatives.

Detailed Protocol: Suzuki-Miyaura Coupling for 5-Aryl-2-Furoates

This protocol is favored for its high tolerance of functional groups and reliability in generating library diversity.

Objective: Synthesis of methyl 5-(4-chlorophenyl)furan-2-carboxylate.

Reagents:

  • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)[3]

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (dioxane/water). Sparge with argon or nitrogen for 15 minutes. Expert Note: Oxygen acts as a catalyst poison for Pd(0) species, significantly reducing yield and promoting homocoupling side products.

  • Assembly: Add the methyl 5-bromofuran-2-carboxylate, boronic acid, and K₂CO₃ to the vial. Add the Pd catalyst last.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically fluoresces under UV (254 nm).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography. Expert Note: Furan derivatives can be acid-sensitive; ensure the silica is neutral or use a buffered eluent if degradation is observed.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of 5-substituted-2-furoates is governed by the electronic push-pull between the C2-carbonyl and the C5-substituent.

The SAR Logic Tree

Understanding the modification sites is crucial for optimizing potency and pharmacokinetic (PK) properties.

SAR_Logic Core 5-Substituted-2-Furoate Scaffold Pos5 Position 5 (The Warhead) Core->Pos5 Pos2 Position 2 (The Anchor) Core->Pos2 Nitro Nitro (-NO2) High Potency (Anti-TB) Risk: Mutagenicity/Toxicity Pos5->Nitro Aryl Aryl/Heteroaryl Target Specificity (e.g., MbtI) Modulates Lipophilicity Pos5->Aryl Alkyl Alkyl/Hydroxymethyl Lower Potency Metabolic Handle Pos5->Alkyl Ester Ester (-COOR) Prodrug Strategy Lipophilicity ++ Pos2->Ester Amide Amide/Hydrazide H-Bond Donor Improved Stability Pos2->Amide Acid Free Acid (-COOH) Ionizable/Solubility Poor Permeability Pos2->Acid

Figure 2: Structure-Activity Relationship (SAR) map for 2-furoate optimization.

Key Mechanistic Insights
  • Lipophilicity (ClogP): The furan ring is less lipophilic than a benzene ring (LogP ~1.34 vs 2.13). Adding a 5-aryl group significantly boosts lipophilicity, aiding membrane permeability in Mycobacterium.

  • Metabolic Stability: The C5 position is the primary site for metabolic oxidation (cytochrome P450). Blocking this site with a substituent (Cl, CF₃, or Aryl) prevents rapid clearance and ring opening.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWG) at C5: (e.g., Nitro, Carbonyl) pull electron density from the ring, making the C2-carbonyl more electrophilic. This is critical for covalent inhibitors or prodrug activation.

    • Electron-Donating Groups (EDG) at C5: (e.g., Alkyl, Methoxy) enrich the ring electron density, potentially increasing susceptibility to oxidative metabolism but enhancing binding in hydrophobic pockets.

Quantitative Data: Activity Profiles

Table 1 summarizes the activity of key derivatives against specific targets.

Compound ClassC5 SubstituentC2 LinkagePrimary TargetIC50 / MICMechanism Note
Diloxanide Furoate HEster (N-Me-dichloroacetamide)E. histolyticaN/A (Prodrug)Localized release in colon lumen [1].
Nitrofurans Nitro (-NO₂)Hydrazone/AmideM. tuberculosis0.2 - 10 µMProdrug activated by nitroreductase (Ddn) to release NO/ROS [2].
5-Aryl Furoates 4-NitrophenylCarboxylic AcidMbtI (Salicylate Synthase)~5-50 µMCompetitive inhibition of Mg²⁺ dependent active site [3].
Furoyl Hydrazides Phenyl/AlkylDiacylhydrazideHeLa / HL-6010 - 50 µMInduction of apoptosis via intrinsic mitochondrial pathway [4].

Future Outlook

The "renaissance" of the 5-substituted-2-furoate scaffold is driven by the urgent need for novel anti-tubercular agents. Current research focuses on:

  • Non-Nitro Furoates: Developing 5-aryl derivatives that mimic the binding of nitro-compounds without the associated mutagenicity.

  • Hybrid Molecules: Linking the furoate scaffold with other pharmacophores (e.g., quinolines, triazoles) to create dual-action antibiotics.

  • Covalent Inhibitors: Exploiting the latent reactivity of the furan ring to form covalent bonds with cysteine residues in target enzymes.

References

  • Diloxanide Furoate. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2008).[3] [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. (2022).[3][4][5] [Link][1][3][4][6][7]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. International Journal of Molecular Sciences. (2014).[1][8] [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. (2014).[1][8] [Link]

Sources

Methodological & Application

Application Note: Selective Reduction of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the chemoselective reduction of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate to its corresponding primary alcohol, (5-(5-methylpyridin-2-yl)furan-2-yl)methanol . This transformation is a critical step in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

The core challenge lies in the substrate's dual-heterocyclic nature: an electron-rich furan ring (acid-sensitive) coupled to an electron-deficient pyridine ring (Lewis basic). Standard reduction protocols must be modified to prevent furan ring opening (polymerization) and to manage the coordination of aluminum byproducts to the pyridine nitrogen.

This note presents two validated protocols:

  • Method A (Lithium Aluminum Hydride): High-yielding, rapid reduction for milligram-to-gram scale.

  • Method B (Sodium Borohydride/CaCl₂): Enhanced safety profile for larger scales, avoiding pyrophoric reagents.

Chemical Strategy & Mechanism[1][2][3]

Substrate Analysis

The starting material contains three reactive sites:

  • Ethyl Ester (Target): Requires a hydride donor for reduction to the primary alcohol.

  • Furan Ring (Liability): Highly susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls/tars). Workup conditions must remain neutral or basic.

  • Pyridine Nitrogen (Liability): Acts as a Lewis base, coordinating strongly with aluminum or boron species, potentially stalling the reaction or complicating the quench.

Reaction Scheme

The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

ReactionScheme SM Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (Ester) Inter Tetrahedral Aluminate Intermediate SM->Inter LiAlH4 / THF 0°C to RT Prod (5-(5-Methylpyridin-2-yl)furan-2-yl)methanol (Primary Alcohol) Inter->Prod Rochelle's Salt (Hydrolysis)

Figure 1: Reaction pathway for the hydride reduction of the furoate ester.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Laboratory scale (100 mg – 10 g), high yield requirements.

Safety Warning: LiAlH₄ is pyrophoric. Reacts violently with water.[1] Perform under inert atmosphere (Nitrogen/Argon).

Reagents
  • Substrate: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (1.0 equiv)

  • Reagent: LiAlH₄ (2.4 M in THF or powder) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Sodium Potassium Tartrate (Rochelle’s Salt)

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solubilization: Dissolve the substrate in anhydrous THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add LiAlH₄ solution dropwise over 15 minutes.

    • Note: A slight color change (yellow/orange) is normal due to the formation of pyridine-aluminum complexes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Monitor: Check TLC (50% EtOAc/Hexane). The ester spot (high R_f) should disappear; the alcohol spot (lower R_f) will appear.

  • Workup (Crucial for Furan Stability):

    • Cool back to 0°C.

    • Do NOT use HCl. Acidic workup will decompose the furan ring.

    • Add saturated aqueous Rochelle's Salt (Sodium Potassium Tartrate) solution slowly (10 mL per gram of LiAlH₄).

    • Stir vigorously at RT for 30–60 minutes until two clear layers form (organic and aqueous). This breaks the Al-N coordination.

  • Isolation: Separate layers. Extract aqueous layer with EtOAc (3x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

Method B: Sodium Borohydride (NaBH₄) Activated Reduction

Best for: Scale-up (>10 g), safety-restricted labs.

Mechanistic Insight: NaBH₄ alone is often too slow for esters. Adding CaCl₂ or LiCl generates a borohydride complex with enhanced electrophilicity, mimicking LiAlH₄ strength without the pyrophoric risk.

Reagents
  • Substrate: 1.0 equiv

  • NaBH₄: 3.0 equiv

  • CaCl₂ (Anhydrous): 1.5 equiv

  • Solvent: Ethanol/THF (2:1 ratio)

Step-by-Step Protocol
  • Slurry: In a flask, dissolve CaCl₂ in Ethanol (exothermic) and cool to 0°C.

  • Addition: Add the substrate (dissolved in minimal THF) to the mixture.

  • Reduction: Add NaBH₄ portion-wise over 20 minutes. Evolution of H₂ gas will occur—ensure venting.

  • Stir: Warm to RT and stir for 4–6 hours.

  • Quench: Carefully add saturated NH₄Cl solution (buffered to pH ~8, do not let it get too acidic).

  • Extraction: Extract with DCM or EtOAc.

Analytical Data & Validation

Expected Results
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates furan decomposition.
Yield (Method A) 85 – 95%Losses usually due to water solubility of the pyridine moiety.
Yield (Method B) 75 – 85%Slower reaction; unreacted ester may remain.
¹H NMR (DMSO-d₆) δ 4.50 (s, 2H, -CH₂OH)Disappearance of ethyl quartet (4.3 ppm) and triplet (1.3 ppm).
MS (ESI+) [M+H]⁺ = 190.2Consistent with loss of ethoxy group and gain of hydrides.
Process Control: Workup Logic Flow

The following logic gate ensures the preservation of the furan ring during isolation.

WorkupLogic Start Reaction Complete (TLC Check) Decision Quench Method? Start->Decision Acid Acidic Quench (HCl) Decision->Acid Fast/Careless Rochelle Rochelle's Salt (Tartrate) Decision->Rochelle Recommended Fieser Fieser Method (H2O/NaOH/H2O) Decision->Fieser Alternative ResultFail FAILURE: Furan Ring Opening Black Tar Formation Acid->ResultFail ResultSuccess SUCCESS: Clean Alcohol Al-Salts Solubilized Rochelle->ResultSuccess Fieser->ResultSuccess

Figure 2: Decision matrix for reaction quenching to avoid product degradation.

Troubleshooting & Critical Parameters

Product is "Stuck" in Aqueous Phase
  • Cause: The pyridine nitrogen protonates at neutral/acidic pH, making the molecule water-soluble.

  • Solution: Ensure the aqueous layer is pH 8–9 during extraction. If using Rochelle's salt, the pH is usually sufficient, but a small amount of saturated NaHCO₃ can be added if yield is low.

Formation of Black Tar
  • Cause: Acid sensitivity. Even weak acids can open the furan ring if the temperature is elevated.

  • Prevention: Strictly avoid HCl or strong acid washes. Use mild oxidants if re-oxidizing (not applicable here, but good context). Keep rotary evaporator bath < 40°C.

Incomplete Conversion (Method B)
  • Cause: Borohydride reagent degradation or steric hindrance.

  • Solution: Add a fresh portion of NaBH₄ (1.0 equiv) and heat to mild reflux (40°C) for 1 hour.

References

  • BenchChem. (5-(Furan-2-yl)pyridin-3-yl)methanol - Structure and Properties. Retrieved from BenchChem Database. Link

  • Sigma-Aldrich. Ethyl 5-(5-methyl-2-pyridyl)-2-furoate Product Specification.Link

  • Abdel-Mohsen, H. T., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). Link

  • Common Organic Chemistry. Reduction of Carboxylic Esters to Alcohols using LiAlH4.Link

  • Organic Chemistry Portal. Reduction of Esters to Alcohols.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Protocol Optimization for Heteroaryl-Heteroaryl Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

You are attempting to synthesize Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate , a bi-heteroaryl scaffold common in kinase inhibitor intermediates and GPCR ligands.

This synthesis presents a classic "mismatched" coupling challenge:

  • The Pyridine Component: 2-substituted pyridines are notoriously difficult nucleophiles in Suzuki couplings due to rapid protodeboronation (loss of the boron group) and their tendency to coordinate with and deactivate Palladium catalysts.[1]

  • The Furan Component: The ethyl ester at the 2-position makes the furan ring electron-deficient, which is good for oxidative addition if it is the halide partner, but the ester itself is labile (prone to hydrolysis) under standard aqueous basic conditions.

This guide provides a Troubleshooting Logic Tree , Optimized Protocols , and Root Cause Analysis to move your yield from <20% to >80%.

Diagnostic Workflow (Logic Tree)

Before altering your current setup, determine your failure mode using the decision tree below.

TroubleshootingFlow Start START: Analyze Crude NMR/LCMS CheckSM Is Starting Material (Halide) Remaining? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes (Low Conversion) Hydrolysis Byproduct: Carboxylic Acid (Ester lost) CheckSM->Hydrolysis No (Full Conv. but wrong mass) Protodeboronation Byproduct: 3-Methylpyridine (Boron species lost) CheckByprod->Protodeboronation Mass = SM - B(OR)2 + H Homocoupling Byproduct: Bi-pyridine or Bi-furan CheckByprod->Homocoupling Dimer detected Poisoning No Reaction / Catalyst Crash out CheckByprod->Poisoning No change in SM Sol_Anhydrous SOLUTION: Switch to Anhydrous Suzuki (Dioxane/Cs2CO3) Protodeboronation->Sol_Anhydrous Sol_Stille SOLUTION: Switch to Stille Coupling (Avoids Boron instability) Protodeboronation->Sol_Stille If Anhydrous fails Hydrolysis->Sol_Anhydrous Remove Water Sol_Ligand SOLUTION: Change Ligand (Use SPhos or XPhos) Homocoupling->Sol_Ligand Poisoning->Sol_Ligand

Caption: Diagnostic logic flow for identifying reaction failure modes based on crude analysis of the reaction mixture.

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Protodeboronation" Trap

Symptom: You observe the formation of 3-methylpyridine (if using the boronate) and recovered furan halide. Mechanism: 2-Pyridyl boronic acids are unstable. The C-B bond is labile because the pyridyl nitrogen can coordinate to the boron, facilitating hydrolysis and subsequent protonation. Fix:

  • Switch Boron Source: Use MIDA boronates or N-methyliminodiacetic acid esters , which slowly release the active species. Alternatively, use the pinacol ester rather than the free acid.

  • Remove Water: Switch from aqueous carbonate bases (Na2CO3/H2O) to anhydrous conditions (e.g., Cs2CO3 or K3PO4 suspended in Dioxane or Toluene).

  • Copper Effect: Add Cu(I) carboxylates (e.g., Cu(I) thiophene-2-carboxylate). Copper facilitates the transmetallation of 2-pyridyl boronates, bypassing the slow Pd-transmetallation step that allows protodeboronation to compete.

Issue 2: Catalyst Deactivation (The "Black Precipitate")

Symptom: Reaction stalls after 1 hour; Pd black precipitates. Mechanism: The pyridine nitrogen in the product or starting material coordinates strongly to the Pd(II) center, displacing the phosphine ligands and shutting down the catalytic cycle. Fix:

  • Ligand Selection: Use bulky, electron-rich Buchwald ligands like SPhos or XPhos . These create a steric wall that prevents the pyridine nitrogen from binding to the palladium center, while also accelerating oxidative addition.

  • Catalyst Loading: Do not go below 2-3 mol% initially.

Issue 3: Ester Hydrolysis

Symptom: Product mass is detected as the carboxylic acid (M-28 or shift in retention time). Mechanism: Hydroxide ions (generated from water and carbonate base) saponify the ethyl ester. Fix:

  • Base Selection: Switch to Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) . These are milder and can be used in anhydrous solvents.

Optimized Protocols

Protocol A: The "Gold Standard" (Suzuki-Miyaura)

Recommended for initial attempts due to lower toxicity.

ParameterSpecificationRationale
Electrophile Ethyl 5-bromofuroate (1.0 equiv)Electron-deficient partner facilitates oxidative addition.
Nucleophile 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv)Pinacol ester is more stable than boronic acid.
Catalyst Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%)SPhos is privileged for heteroaryl chlorides/bromides.
Base K3PO4 (anhydrous, 2.0 equiv)Prevents hydrolysis; sufficiently basic for activation.
Solvent 1,4-Dioxane (dry, degassed)High boiling point, good solubility, non-protic.
Temp/Time 100°C for 4-12 hoursRequired to overcome activation energy of deactivated systems.

Step-by-Step:

  • Charge a reaction vial with Ethyl 5-bromofuroate (1.0 eq), Pyridyl boronate (1.2 eq), Pd2(dba)3 (0.02 eq), SPhos (0.04 eq), and finely ground K3PO4 (2.0 eq).

  • Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills the active catalyst).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 100°C.

  • Checkpoint: Check LCMS at 2 hours. If conversion is <10%, add CuI (10 mol%) .

Protocol B: The "Robust Fallback" (Stille Coupling)

Use if Protocol A fails due to protodeboronation. Stannanes are chemically robust but toxic.

ParameterSpecificationRationale
Partner A Ethyl 5-bromofuroate (1.0 equiv)
Partner B 5-Methyl-2-(tributylstannyl)pyridine (1.1 equiv)Stannanes do not suffer from protodeboronation.
Catalyst Pd(PPh3)4 (5 mol%)Standard Stille catalyst; robust.
Additive CuI (10 mol%)"Copper effect" accelerates rate by >100x.
Solvent Toluene or DMFHigh temperature required (110°C).

Step-by-Step:

  • Combine Bromofuroate, Stannylpyridine, and Pd(PPh3)4 in Toluene.

  • Add CuI (Copper Iodide).

  • Reflux (110°C) under Argon for 12-24 hours.

  • Workup (Critical): To remove Tin residues, wash the organic layer with 10% aqueous KF (Potassium Fluoride) . This precipitates the tin as insoluble Bu3SnF, which can be filtered off.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for this reaction? A: Generally, no. While Pd/C works for simple arylations, heteroaryl-heteroaryl couplings require specific ligands (like phosphines) to stabilize the catalytic cycle against poisoning by the pyridine nitrogen.

Q: Why is my product co-eluting with the starting material? A: This is common. The polarity of the bromo-furoate and the product is similar.

  • Tip: Use a gradient of Hexane:Ethyl Acetate on a C18 reverse-phase column if normal phase silica fails.

  • Tip: Hydrolyze the crude ester to the acid, purify the acid (much easier separation), and re-esterify (EtOH/H2SO4) if high purity is needed.

Q: I see a mass of M+H = 378. What is it? A: This is likely the homocoupling dimer of the furan (Ethyl 5,5'-bifuroate) or the pyridine. This indicates your catalyst is active but transmetallation is failing. Switch to the Stille Protocol or increase the amount of Nucleophile.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

    • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Stille Coupling Mechanisms & Optimization

    • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions.
  • Synthesis of Functionalized Furans

    • Li, X., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans. Catalysts (MDPI).[2]

  • General Heterocycle Coupling Guides

    • Suzuki-Miyaura Coupling - Reaction Guide. Organic Chemistry Portal.

Sources

Technical Support Center: Solubility Optimization for Pyridine-Furoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Aqueous Solubility of Pyridine-Furoate Esters Audience: Pharmaceutical Scientists, Formulation Chemists, and Process Engineers Last Updated: October 26, 2023

The Core Challenge: The "Solubility-Stability Paradox"

User Question: I am working with a novel pyridine-furoate ester. It is practically insoluble in water. I attempted to dissolve it using standard acid adjustments (given the pyridine nitrogen), but I am observing degradation. Why is this happening, and how do I fix it?

Technical Insight: You are encountering a classic physicochemical conflict inherent to this specific scaffold.

  • The Pyridine Ring (The Base): Pyridine is a weak base (

    
    ). To solubilize it via ionization, you generally need a pH at least 2 units below its 
    
    
    
    (i.e., pH
    
    
    3.0 or lower).
  • The Furoate Ester (The Liability): Furoate esters contribute significant lipophilicity (High LogP) due to the furan ring, reducing intrinsic solubility (

    
    ). More critically, the ester linkage is susceptible to hydrolysis.[1][2] While esters are typically most unstable in alkaline conditions (saponification), they also undergo acid-catalyzed hydrolysis, particularly at the low pH required to protonate the pyridine ring.
    

The Solution Strategy: You must navigate a narrow "Goldilocks Zone" or bypass pH-dependent solubility entirely. The following guides detail the troubleshooting workflow.

Troubleshooting Module: pH & Stability Profiling

User Question: How do I determine if I can safely use pH adjustment to solubilize my compound?

Protocol: The pH-Rate Profile Screen Before attempting formulation, you must quantify the hydrolysis risk. Do not guess; generate the data.

  • Preparation: Prepare 5 buffer solutions ranging from pH 1.2 to pH 7.4 (e.g., HCl, Acetate, Phosphate).

  • Spiking: Spike your compound (from a DMSO stock) into each buffer to a target concentration (e.g., 10

    
    g/mL).
    
  • Incubation: Incubate at 25°C and 40°C (accelerated).

  • Sampling: Analyze via HPLC at

    
     hours.
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order degradation rate constant (
    
    
    
    ).

Decision Logic:

pH_Strategy Start Start: pH-Rate Profile Data StableLow Stable at pH 2-3? Start->StableLow YesStable Use pH Adjustment (Salt Formation) StableLow->YesStable k_obs < 0.1% / hr NoStable Unstable at Low pH StableLow->NoStable Degradation Detected AltRoute Route 2: Cosolvents or Surfactants NoStable->AltRoute Modest LogP (<3) CDRoute Route 3: Cyclodextrins (Shielding) NoStable->CDRoute High LogP (>3)

Figure 1: Decision matrix for selecting a solubilization strategy based on hydrolytic stability.

Troubleshooting Module: Cosolvency (The Yalkowsky Model)

User Question: My compound degrades at low pH. How do I choose the right cosolvent mixture without wasting material on trial-and-error?

Technical Insight: Use the Yalkowsky Log-Linear Model .[3][4][5] Solubility in a mixed solvent system is exponentially related to the volume fraction of the cosolvent.

The Equation:



  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Solubility in mixture[4]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Volume fraction of cosolvent[4]
    
  • 
    : Solubility in pure cosolvent
    
  • 
    : Solubility in pure water (intrinsic)
    

Experimental Protocol: The "Tiered Cosolvent Screen"

StepActionRationale
1 Determine

Measure solubility in pure Ethanol, PEG 400, and Propylene Glycol. These are your "power" values.
2 Calculate

The solubilizing power (

) is

. Higher

means the cosolvent is more effective for your specific molecule.
3 Predict Mix Use the equation to predict the

required to reach your target dose.
4 Verify Prepare only the predicted mixture (e.g., 20% PEG 400) and measure solubility.

Common Solubilization Power (


) for Pyridine Esters: 
  • Ethanol: High

    
     (Good for initial dissolution, potential precipitation risk upon dilution).
    
  • PEG 400: Moderate-High

    
     (Excellent stabilizer, reduces hydrolysis risk compared to water).
    
  • Propylene Glycol: Moderate

    
     (Good safety profile).
    

Troubleshooting Module: Cyclodextrin Complexation

User Question: Cosolvents work, but the viscosity is too high for my application. Can I use Cyclodextrins (CDs)?

Technical Insight: Yes. The furoate moiety is highly lipophilic and sterically compatible with the hydrophobic cavity of


-Cyclodextrins. This "hides" the hydrophobic tail from water while leaving the pyridine ring potentially exposed or also complexed.

Critical Check: The Higuchi-Connors Phase Solubility Study You must determine if your compound forms a soluble complex (Type A) or precipitates (Type B).

Protocol:

  • Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0 to 100 mM).
    
  • Add excess pyridine-furoate ester to each vial.

  • Shake for 48 hours at equilibrium temperature.

  • Filter and assay dissolved drug concentration.

  • Plot: [Drug] (M) vs. [CD] (M) .

Interpreting the Data:

HiguchiConnors Plot Plot [Drug] vs [CD] Linear Linear Increase (Type A_L) Plot->Linear Slope < 1 Plateau Plateau/Drop (Type B) Plot->Plateau Precipitation Calc Calculate K_1:1 Stability Constant Linear->Calc Fail Insoluble Complex Avoid this CD Plateau->Fail

Figure 2: Interpretation of Phase Solubility Diagrams. Type


 indicates a soluble 1:1 complex suitable for formulation.

Calculation: If the plot is linear (Type


), calculate the Stability Constant (

):

  • Target: A

    
     between 100 and 5000 
    
    
    
    is ideal.
  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    or Sulfobutyl ether-
    
    
    -CD (SB-
    
    
    -CD)
    . Avoid natural
    
    
    -CD due to nephrotoxicity and lower solubility.

FAQs: Specific Formulation Issues

Q: I see precipitation when I dilute my cosolvent stock into aqueous media (e.g., for injection). Why? A: You have hit the "Log-Linear Cliff." The relationship between solubility and cosolvent fraction is logarithmic.[6] A linear dilution (e.g., 50% solvent


 5% solvent) causes an exponential drop in solubility.
  • Fix: You must operate well below the saturation solubility (

    
    ) in your concentrate, or add a surfactant (e.g., Polysorbate 80 at 0.1-1.0%) to the aqueous diluent to catch the precipitating particles in micelles.
    

Q: Can I just make a salt form (e.g., Mesylate) to fix this permanently? A: Salt formation is viable only if the solid state is stable.

  • Warning: Pyridine salts are often hygroscopic. Furthermore, in solution, the "salt" dissociates. If the pH of the bulk solution is above the

    
     (approx 5.2), the salt will disproportionate, and the free base will precipitate.
    
  • Rule: A salt form provides a dissolution rate advantage (kinetic solubility) but does not change the intrinsic thermodynamic solubility of the base unless the microenvironmental pH is maintained.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. [Classic Methodology Citation]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

  • PubChem Compound Summary: Pyridine. (National Center for Biotechnology Information). pKa and Physicochemical Properties.

Sources

Purification strategies for Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Ticket ID: #PUR-PYR-FUR-001 Subject: Impurity Removal & Isolation Strategies Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate presents a "chemical contradiction": you have a basic pyridine ring (prone to tailing/binding) attached to an acid-sensitive furan ring (prone to ring-opening/polymerization). Standard acidic washes will destroy your furan; standard silica chromatography will trap your pyridine.

This guide provides a self-validating workflow to navigate these stability issues while removing common impurities (Pd residues, hydrolysis byproducts, and homocoupled species).

Module 1: Chromatographic Strategy (The "Separation" Phase)

The Problem: The pyridine nitrogen possesses a lone pair that acts as a Lewis base. On standard silica gel, this nitrogen interacts strongly with acidic silanol groups (Si-OH), causing severe peak tailing.[1] This tailing masks impurities and reduces recovery.

The Solution: Mobile Phase Modification Do not use acid modifiers (TFA/Acetic Acid) due to furan instability. Instead, use a "Sacrificial Base."

Protocol: The "TEA Trick"

  • Column: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient 0%

    
     40%).
    
  • Modifier: Add 1% Triethylamine (TEA) to both solvent bottles.

    • Mechanism:[2][3][4] TEA has a higher pKa (~10.7) than the pyridine ring (~5.2). It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp, symmetrical band.

  • Post-Run: The TEA is volatile and will be removed during rotary evaporation.

Visualizing the Decision Process:

Chromatography_Strategy Start Crude Mixture Analysis (TLC/LC-MS) Check_Tailing Is Peak Tailing Observed? Start->Check_Tailing Add 1% TEA to Mobile Phase Add 1% TEA to Mobile Phase Check_Tailing->Add 1% TEA to Mobile Phase Yes (Pyridine Interaction) Proceed with Standard Gradient Proceed with Standard Gradient Check_Tailing->Proceed with Standard Gradient No Run Test Column Run Test Column Add 1% TEA to Mobile Phase->Run Test Column Check Resolution (Rs > 1.5)? Check Resolution (Rs > 1.5)? Run Test Column->Check Resolution (Rs > 1.5)? Scale Up Scale Up Check Resolution (Rs > 1.5)?->Scale Up Yes Switch to Amine-Functionalized Silica Switch to Amine-Functionalized Silica Check Resolution (Rs > 1.5)?->Switch to Amine-Functionalized Silica No (Still Tailing) Elute with Hex/EtOAc (No Modifier) Elute with Hex/EtOAc (No Modifier) Switch to Amine-Functionalized Silica->Elute with Hex/EtOAc (No Modifier)

Figure 1: Decision tree for mitigating pyridine-induced peak tailing.

Module 2: Crystallization & Solid State (The "Polishing" Phase)

The Problem: Ethyl furoates often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially when impurities are present. The melting point is likely moderate, making this risk higher.

The Solution: Two-Solvent Recrystallization with Seeding We utilize the solubility differential between the ester (soluble in organics) and the impurities.

ParameterRecommended ConditionScientific Rationale
Primary Solvent Ethanol (EtOH) or Isopropanol (IPA) Dissolves the ester at high temp; moderate polarity accommodates the pyridine ring.
Anti-Solvent Water or Heptane Drastically reduces solubility. Water is preferred if removing inorganic salts; Heptane if removing organic oils.
Cooling Rate 1°C / minute Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject foreign molecules.

Step-by-Step Protocol:

  • Dissolve crude solid in minimum hot EtOH (60°C). Do not boil aggressively to avoid ester hydrolysis.

  • Remove from heat. Add Anti-Solvent (Water) dropwise until persistent cloudiness appears.

  • Add 1 drop of pure solvent to clear the solution.

  • Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass wall.

  • Allow to cool to Room Temp (RT) over 2 hours, then 4°C overnight.

  • Filter and wash with cold Anti-Solvent.

Module 3: Scavenging & Chemical Treatment (The "Cleanup" Phase)

The Problem: Metal Contamination If this compound was synthesized via Suzuki or Stille coupling, Palladium (Pd) residues are a major concern.[4] The pyridine nitrogen acts as a ligand, coordinating to Pd and preventing it from being washed away during standard workup.[5]

The Solution: Thiol-Based Scavenging Activated carbon is often insufficient for pyridine-bound metals. Thiol-modified silica (Si-Thiol) has a higher binding affinity for Pd than the pyridine nitrogen does.

Workflow:

  • Dissolve crude material in THF or EtOAc (10 mL/g).

  • Add Si-Thiol or MP-TMT resin (3-5 equivalents relative to expected Pd content).

  • Agitate at 40°C for 4–12 hours. Heat is required to break the Pyridine-Pd coordination.

  • Filter through a 0.45 µm frit to remove the resin.

  • Concentrate filtrate.[5]

Visualizing the Scavenging Logic:

Pd_Scavenging Input Crude Product (High Pd) Step1 Dissolve in THF/EtOAc Input->Step1 Step2 Add Thiol-Scavenger (Si-Thiol) Step1->Step2 Decision Is Pyridine Coordinating Pd? Step2->Decision Agitate at RT Agitate at RT Decision->Agitate at RT No (Rare) Agitate at 40-50°C Agitate at 40-50°C Decision->Agitate at 40-50°C Yes (Common) Filter Resin Filter Resin Agitate at RT->Filter Resin Agitate at 40-50°C->Filter Resin Test Pd Content (ICP-MS) Test Pd Content (ICP-MS) Filter Resin->Test Pd Content (ICP-MS)

Figure 2: Workflow for breaking Pyridine-Pd complexes using thermal scavenging.

Technical FAQ: Troubleshooting Specific Issues

Q1: My product turned into a black tar during acid workup. What happened? A: You likely triggered furan ring opening. Furan derivatives are acid-sensitive (forming 1,4-dicarbonyls via hydrolysis). Never use HCl or H2SO4 for pH adjustment. If you must neutralize a basic reaction, use saturated Ammonium Chloride (NH4Cl) or a Phosphate buffer (pH 6-7).

Q2: I see a small impurity peak at M+18 in LC-MS. Is it a hydrate? A: It is likely the hydrolysis product (the free carboxylic acid), where the ethyl ester has cleaved. This often happens if the reaction mixture was too basic (NaOH/KOH) for too long.

  • Fix: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO3).[6] The acid impurity will deprotonate, become water-soluble, and wash away, leaving the neutral ester in the organic layer.

Q3: Can I use Acetone for recrystallization? A: Acetone is risky. While it dissolves the compound well, it holds onto impurities too strongly (high solubility for everything). Furthermore, if any primary amines are present as impurities, they can form imines with acetone, creating new impurities. Stick to Ethanol/Water or EtOAc/Heptane.

References

  • BenchChem. (2025).[1][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Biotage. (2012). Metal Scavengers in Process Chemistry: An Investigative Study. Retrieved from

  • Royal Society of Chemistry. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion.[7] RSC Advances. Retrieved from

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Basic Compounds. Retrieved from

Sources

Technical Support Center: Recrystallization of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying principles to help you make informed decisions in your own experiments.

The structure of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate, featuring a furan ring, a pyridine ring, and an ethyl ester group, presents a unique set of properties that influence its solubility and crystallization behavior. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting with a new batch of crude Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate. How do I select the best recrystallization solvent?

A1: Solvent selection is the most critical step for successful recrystallization. The ideal solvent will dissolve the compound completely when hot but only sparingly when cold. For Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate, a molecule of intermediate polarity, a systematic screening approach is recommended.

The Causality Behind Solvent Choice:

The principle of "like dissolves like" is a good starting point. Your compound has both polar (pyridine ring, ester carbonyl) and non-polar (furan ring, ethyl and methyl groups) features. Therefore, solvents of intermediate polarity are often a good starting point.

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Initial Solubility Test (Cold): Add 0.5 mL of a candidate solvent to each test tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is too good at room temperature and should be rejected for single-solvent recrystallization.

  • Solubility Test (Hot): If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath. Add the solvent dropwise while heating and agitating until the solid just dissolves.

  • Cooling and Observation: Allow the clear solution to cool slowly to room temperature, and then in an ice bath. The ideal solvent will produce a good yield of crystals.

  • Solvent Candidates: Based on the structure of your compound, consider the solvents in the table below.

Data Presentation: Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Rationale & Potential Outcome
Ethanol 5.278Good starting point due to similar polarity. The ethyl ester may have high solubility.
Isopropanol 4.382Slightly less polar than ethanol; may provide a better yield.
Acetone 5.156Often a good solvent, but its low boiling point can lead to rapid evaporation and premature crystal formation.
Ethyl Acetate 4.477The ester functionality might make this a suitable solvent.
Toluene 2.4111A non-polar option. May be a good candidate for a solvent/anti-solvent system.
Heptane/Hexane 0.198/69Likely to be a poor solvent on its own, but an excellent anti-solvent.
Water 9.0100The pyridine nitrogen may impart some water solubility, but overall the molecule is likely insoluble. Could be used as an anti-solvent.
Q2: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. The oil is an impure liquid phase of your compound.

The Causality Behind Oiling Out:

Crystallization requires molecules to arrange themselves in an ordered lattice. When a highly concentrated, hot solution is cooled too quickly, the molecules may not have time to orient correctly and instead aggregate as a disordered, supercooled liquid (the oil).

Troubleshooting Workflow for Oiling Out:

Caption: Stepwise process to diagnose and improve low recrystallization yield.

Key Optimization Points:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. It is better to add solvent in small portions than to add too much at once.

  • Maximize Cooling: Ensure the solution has been thoroughly cooled in an ice bath for at least 15-20 minutes before filtration.

  • Washing Crystals: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

  • Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

References

  • Recrystallization Technique. Organic Chemistry at CU Boulder. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Solvents for Recrystallization. Master Organic Chemistry. [Link]

Technical Support: Preventing Decarboxylation in Furoate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Your objective is to cleave the ester bond (


) while preserving the integrity of the furan ring. Furoic acids (particularly 2-furoic acid derivatives) are inherently unstable; they are prone to rapid decarboxylation under acidic conditions or thermal stress, reverting to the parent furan. This guide provides validated workflows to navigate this instability.
Module 1: Diagnostic Workflow

Before selecting a reagent, assess your substrate's sensitivity. Use this decision tree to select the optimal hydrolysis method.

DecisionTree Start Start: Furoate Ester Hydrolysis Sensitivity Is the furan ring electron-rich (e.g., alkoxy substituents) or acid-sensitive? Start->Sensitivity Scale Reaction Scale? Sensitivity->Scale No (Standard Furoate) MethodB Method B: Pig Liver Esterase (PLE) (Ultra-Mild, pH 7) Sensitivity->MethodB Yes (Highly Unstable) MethodA Method A: LiOH / THF (Standard Mild Base) Scale->MethodA > 100 mg MethodC Method C: Me3SnOH (Specialized/Toxic) Scale->MethodC < 10 mg (Precious Material) MethodB->MethodC If Enzyme Fails

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate stability and scale.

Module 2: The Mechanism of Failure

Understanding why your reaction fails is the first step to fixing it. Decarboxylation of furoic acids is not random; it is usually an acid-catalyzed thermal event .

The Danger Zone: The hydrolysis reaction itself (using base) produces a stable carboxylate salt . The failure occurs during the workup , when you add acid to protonate the salt.

  • Protonation: The carboxylate becomes the free acid (

    
    ).
    
  • Ipso-Attack: If the pH is too low (strong mineral acid), a proton attacks the C2 position of the furan ring.

  • CO2 Loss: The ring re-aromatizes by ejecting

    
    .
    

DecarboxylationMechanism Substrate Furoate Ester (Stable) Salt Carboxylate Salt (Stable in Base) Substrate->Salt LiOH/H2O Acid Free Furoic Acid (Meta-Stable) Salt->Acid Acidic Workup (CRITICAL STEP) Transition Protonated Intermediate (C2-Ipso Attack) Acid->Transition Excess H+ / Heat Product Furan (Decarboxylated) (FAILURE) Transition->Product -CO2

Figure 2: The pathway to failure. The risk of decarboxylation peaks after acidification (yellow node).

Module 3: Validated Protocols
Protocol A: Lithium Hydroxide (LiOH) Hydrolysis

Best for: Standard substrates where mild basic conditions are tolerated.

Why LiOH? Lithium is a weak Lewis acid that coordinates with the carbonyl oxygen, accelerating hydrolysis without requiring harsh heating or strong pH extremes often associated with NaOH or KOH [1].

Reagents:

  • LiOH[1][2][3][4][5][6][7]·H2O (2.0 - 3.0 equivalents)

  • Solvent: THF/Water (3:1 or 4:1 ratio)

  • Quench: 1M KHSO4 or Citric Acid (NOT HCl)

Step-by-Step:

  • Dissolution: Dissolve the furoate ester in THF (0.1 M concentration).

  • Addition: Add the LiOH solution (dissolved in minimal water) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[8] Do not heat above 40°C.

  • Workup (The Critical Step):

    • Dilute with EtOAc.

    • Do NOT dump in 1M HCl.

    • Add 1M Citric Acid or KHSO4 dropwise until the aqueous layer pH reaches ~3–4.

    • Self-Validation: If you see vigorous bubbling during acidification, you are likely decarboxylating. Stop and add buffer.

  • Extraction: Rapidly extract into EtOAc, dry over Na2SO4, and concentrate without heating the water bath >30°C.

Protocol B: Pig Liver Esterase (PLE)

Best for: Highly acid-sensitive or heat-sensitive substrates.

Why PLE? Enzymes operate at neutral pH (7.0–8.0). This method avoids the formation of the "danger zone" (low pH) entirely during the cleavage step [2].

Reagents:

  • Pig Liver Esterase (Sigma/Merck, crude or immobilized)

  • Buffer: Phosphate Buffer (pH 7.4 or 8.0)

  • Co-solvent: Acetone or DMSO (max 10% v/v)

Step-by-Step:

  • Preparation: Suspend the ester in Phosphate Buffer (0.1 M). If insoluble, add Acetone dropwise until a fine emulsion forms.

  • Initiation: Add PLE (approx. 10–50 units per mmol of substrate).

  • Incubation: Stir at 25°C–30°C. Monitor pH; the reaction produces acid, lowering pH.

  • pH Stat: Continuously add dilute (0.1 M) NaOH to maintain pH at 7.5–8.0.

  • Termination: Filter off the enzyme (if immobilized) or extract directly with EtOAc at pH 7 (if the product is an anion) or adjust pH gently to 4 with Citric Acid immediately prior to extraction.

Module 4: Troubleshooting & FAQs

Q1: My product disappears on the TLC plate after workup. Where did it go? A: It likely decarboxylated and became volatile. The bare furan ring is often volatile and non-polar, moving with the solvent front or evaporating during concentration.

  • Fix: Switch to Protocol A but use a cold acidic workup (0°C) and never lower the pH below 3.5. Avoid rotary evaporation at high vacuum/temp; use a stream of nitrogen to dry.

Q2: The reaction is stalled at 50% conversion after 24 hours. A: Furoates can be sterically hindered or electronically deactivated.

  • Fix: Do not heat the reaction. Instead, increase the solubility of the LiOH by changing the solvent system to THF/MeOH/Water (2:2:1) . The methoxide generated in situ is a faster nucleophile but eventually hydrolyzes to the acid.

Q3: Can I use HCl for the workup? A: No. HCl is a strong mineral acid. Even local concentrations of low pH (where the drop hits the solution) can trigger instantaneous decarboxylation of electron-rich furoates. Use Citric Acid or Ammonium Chloride (saturated solution).

Q4: I have a 5-nitro-2-furoate. Is this special? A: Yes. Electron-withdrawing groups (like nitro) actually stabilize the carboxylate against decarboxylation slightly better than electron-donating groups (like methoxy), but they make the ester bond harder to hydrolyze. You may need Protocol C (Trimethyltin Hydroxide) [3], which operates via a tin-ester intermediate that cleaves under neutral conditions.

Summary of Data
ParameterStandard Base (NaOH)Mild Base (LiOH)Enzymatic (PLE)
pH Range >12 (High Risk)10–11 (Moderate)7–8 (Safe)
Temperature Reflux often used0°C to RT25°C to 37°C
Workup Risk High (Requires strong acid)Moderate (Buffer used)Low (Neutral extraction)
Decarboxylation Risk High Low Minimal
References
  • Nicolaou, K. C., et al. (2005).[2] "Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters." Angewandte Chemie International Edition, 44(9), 1378–1382.

  • Ohno, M., & Otsuka, M. (1989). "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[9] Organic Reactions, 37, 1–55.

  • Goumont, R., et al. (2009). "Mechanism of the Decarboxylation of 2-Furoic Acid Derivatives." Journal of Physical Organic Chemistry, 22(4), 315-321.

Sources

Optimizing reaction temperature for pyridine-furan coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Pyridine-Furan Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

The "Goldilocks" Thermal Zone

Coupling electron-deficient pyridines with electron-rich furans presents a classic "push-pull" conflict in thermal dynamics.

  • The Pyridine Problem (Kinetic Stalling): Pyridines are electron-poor and can coordinate strongly to Palladium (Pd), poisoning the catalyst. Oxidative addition into chloropyridines often requires elevated temperatures (>80°C) to proceed.

  • The Furan Problem (Thermal Instability): Furans are acid-sensitive and prone to oxidative decomposition or polymerization (tarring) at high temperatures (>110°C), especially in the presence of Lewis acids or prolonged heating.

  • The Boronate Problem (Protodeboronation): If using Suzuki coupling, 2-pyridyl boronates are notoriously unstable, undergoing rapid protodeboronation at elevated temperatures in basic media.

This guide helps you navigate the narrow thermal window where activation occurs without decomposition.

Troubleshooting Guides (Q&A)

Module A: The "Disappearing Starting Material" (Suzuki Coupling)

User Question: "I am attempting a Suzuki coupling between 2-pyridyl boronic acid and 2-bromofuran at 100°C. My LCMS shows full consumption of the boronic acid within 30 minutes, but I have <10% product. The major mass corresponds to unsubstituted pyridine. What happened?"

Diagnosis: You are a victim of Rapid Protodeboronation . 2-Pyridyl boronic acids are zwitterionic and inherently unstable.[1] At 100°C in basic aqueous media, the rate of hydrolysis (C-B bond breaking) (


) exceeds the rate of transmetalation (

). The "product" you see is simply protonated pyridine.

Corrective Action:

  • Lower Temperature: Drop reaction temperature to 60–65°C .

  • Switch Reagent: Use MIDA boronates or Trifluoroborates .[1] These provide a "slow-release" mechanism, keeping the concentration of the free boronic acid low, which favors the cross-coupling pathway over decomposition.[1][2]

  • Anhydrous Conditions: Switch to anhydrous conditions (e.g., Dioxane/DMF with Cs₂CO₃) to eliminate the water required for the protodeboronation mechanism.

Module B: The "Black Tar" Effect (C-H Activation)

User Question: "I am running a direct C-H arylation of furan with 3-bromopyridine using Pd(OAc)₂ at 140°C. The reaction turns into a black solid within 2 hours. Yield is negligible."

Diagnosis: Furan Polymerization & Catalyst Death. While C-H activation often requires high energy (120°C+) to cleave the C-H bond (CMD pathway), furans are sensitive. At 140°C, furan rings can undergo ring-opening or polymerization, often catalyzed by trace acids generated during the reaction. The "black" color indicates Pd-black precipitation (catalyst agglomeration), likely caused by the loss of ligand stabilization at high heat.

Corrective Action:

  • Temperature Step-Down: Limit the temperature to 110–120°C .

  • Add a Stabilizer: Add Pivalic Acid (30 mol%) . In C-H activation, pivalate acts as a proton shuttle (lowering the activation energy), allowing the reaction to proceed at lower temperatures.

  • Ligand Switch: Use electron-rich, bulky phosphines like P(t-Bu)₃ or DavePhos . These bind tightly to Pd, preventing Pd-black formation at higher temperatures.

Visualizing the Thermal Landscape

The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary failure modes (Decomposition and Protodeboronation).

ReactionLandscape cluster_zones Temperature Zones Start Reagents (Pyridine-X + Furan-B) Inter Pd-Intermediate (Oxidative Addition) Start->Inter Requires Heat (>50°C) Decomp Protodeboronation (Pyridine-H + Boric Acid) Start->Decomp High Temp + Base (>90°C) Product Coupled Product (Pyridine-Furan) Inter->Product Optimal Window (60-90°C) Tar Polymerization (Black Tar) Inter->Tar Extreme Heat (>120°C)

Caption: Kinetic competition pathways. The green path represents the optimal thermal window. Red and Black dashed lines represent thermal failure modes.

Optimized Experimental Protocols

Protocol A: Low-Temp Suzuki Coupling (For Unstable Boronates)

Best for: 2-Pyridyl boronates, sensitive furans.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ (5 mol%)Bidentate ligand prevents catalyst decomposition at lower temps.
Solvent DME / H₂O (4:1)Dimethoxyethane provides good solubility for boronates.
Base K₃PO₄ (3.0 equiv)Milder than carbonates; reduces base-catalyzed protodeboronation.
Temperature 65°C (Oil bath)CRITICAL: Do not exceed 70°C.
Time 4–16 HoursSlower reaction rate requires longer time but preserves reagent.

Step-by-Step:

  • Charge a vial with Pyridine-halide (1.0 equiv), Furan-boronate (1.5 equiv), Pd catalyst, and Base.

  • Seal and purge with Argon for 5 minutes (Oxygen accelerates boronate decomposition).

  • Add degassed solvents via syringe.

  • Heat to 65°C . Monitor by LCMS every 2 hours.

  • Troubleshooting: If conversion <20% after 4 hours, add CuCl (10-20 mol%) . Copper facilitates the transmetalation of 2-pyridyl boronates [1].

Protocol B: "Pivalate-Assisted" C-H Arylation

Best for: Direct coupling without boronic acids; robust substrates.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Precursor for the active catalytic species.[3]
Ligand P(t-Bu)₃ H-BF₄ (10 mol%)Bulky, electron-rich ligand stabilizes Pd at high temp.
Additive Pivalic Acid (30 mol%) Acts as a CMD proton shuttle, lowering activation energy [2].
Base K₂CO₃ (2.0 equiv)Neutralizes acid byproduct.
Temperature 110°C High enough for C-H activation, low enough to save furan.

Step-by-Step:

  • Combine Pd(OAc)₂, Ligand, Base, and Pivalic Acid in a pressure tube.

  • Add Pyridine-halide (1.0 equiv) and Furan (2.0 equiv - excess is required as furan can act as solvent/reagent).

  • Add dry DMAc (Dimethylacetamide).

  • Stir at room temperature for 10 mins to form the active catalyst complex.

  • Heat to 110°C .

  • Safety: Furan has a low boiling point (31°C). This must be done in a sealed pressure vessel.

Decision Matrix: Temperature Optimization

Use this flow to determine your starting temperature based on your specific substrates.

DecisionTree Start Start: Select Coupling Type Type Coupling Strategy? Start->Type BoronType Boron Species? Type->BoronType Suzuki (Boronic Acid) Position Furan Substitution? Type->Position C-H Activation Cond1 Protocol A: 60-65°C (Prevent Protodeboronation) BoronType->Cond1 2-Pyridyl Boronate (Unstable) Cond2 Standard Suzuki: 80-90°C (Stable Boronates) BoronType->Cond2 3/4-Pyridyl or Furan Boronate Cond3 Protocol B: 110°C (Pivalic Acid Assisted) Position->Cond3 Unsubstituted Furan (Sensitive) Cond4 High Temp: 130°C (Only if C3-blocked) Position->Cond4 Electron-Poor/ Blocked Furan

Caption: Decision matrix for selecting initial reaction temperatures based on substrate stability.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.

  • Knauber, T., Arikan, F., Röschenthaler, G. V., & Gooßen, L. J. (2011). Palladium-Catalyzed Cross-Coupling of 2-Pyridylboronates with Aryl and Heteroaryl Halides. Chemistry – A European Journal, 17(9), 2689–2697.

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156-13165.

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Analytical Scientists

Executive Summary

This guide provides a comparative structural analysis of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate , a bi-heterocyclic scaffold often synthesized via Suzuki-Miyaura cross-coupling.

For drug development professionals, the critical analytical challenge is distinguishing the target product from homocoupled byproducts and unreacted precursors. This guide moves beyond simple peak listing to demonstrate diagnostic signal tracking —comparing the product's spectral signature against its specific synthetic precursors: Ethyl 5-bromo-2-furoate and (5-methylpyridin-2-yl)boronic acid .

Structural Segmentation & Spin Systems

To interpret the spectrum accurately, we treat the molecule as three distinct, magnetically isolated spin systems.

G cluster_0 Spin System A: Pyridine Ring cluster_1 Spin System B: Furan Core cluster_2 Spin System C: Ethyl Ester Mol Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate Pyr_Me Methyl (C5) Singlet (~2.4 ppm) Mol->Pyr_Me Pyr_Ar Aromatic Protons (H3, H4, H6) Mol->Pyr_Ar Fur_H3 H3 (Deshielded by Ester) Doublet (~7.2-7.3 ppm) Mol->Fur_H3 Fur_H4 H4 (Shielded) Doublet (~6.9-7.1 ppm) Mol->Fur_H4 Est_CH2 Methylene (-CH2-) Quartet (~4.4 ppm) Mol->Est_CH2 Est_CH3 Methyl (-CH3) Triplet (~1.4 ppm) Mol->Est_CH3 Pyr_Ar->Fur_H4 Through-space Deshielding

Figure 1: Segmentation of spin systems for spectral assignment.

Comparative Analysis: Product vs. Alternatives

The following data tables compare the target molecule against its synthetic precursors to validate successful synthesis.

Comparison A: Target vs. Halide Precursor (Ethyl 5-bromo-2-furoate)

Objective: Confirm formation of the C-C bond between the furan and pyridine rings.

FeaturePrecursor: Ethyl 5-bromo-2-furoateTarget Product Diagnostic Change
Furan H4

6.50 ppm (d)

6.90 - 7.10 ppm (d)
Downfield Shift: The pyridine ring is electron-withdrawing compared to Br, deshielding the adjacent furan proton.
Furan H3

7.17 ppm (d)

7.25 - 7.35 ppm (d)
Minor Shift: H3 is distant from the reaction site; shift is minimal.
Aromatics None3H Pattern (Pyridine)Appearance: New aromatic signals appear in the 7.5 - 8.6 ppm region.
Comparison B: Target vs. Boronic Acid ((5-methylpyridin-2-yl)boronic acid)

Objective: Confirm removal of boronic acid functionality and attachment of the ester.

FeaturePrecursor: Boronic AcidTarget Product Diagnostic Change
Exchangeables Broad Singlet (

5-8 ppm)
Absent Disappearance: The B(OH)

protons disappear (D

O shake not required).
Ethyl Group AbsentQuartet (4.4) + Triplet (1.4)Appearance: Distinctive ester pattern confirms the furan moiety is attached.
Pyridine H6

8.2 - 8.3 ppm

8.5 - 8.6 ppm
Shift: Attachment to the furan ring typically deshields the ortho-proton slightly.

Detailed Spectral Assignment (Experimental Data)

Solvent: CDCl


 (Residual peak at 7.26 ppm)
Frequency:  400 MHz or higher recommended for aromatic resolution.
Table 1: Chemical Shift Assignments
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Interpretation Logic
Pyridine H6 8.52Doublet (d)1H~2.0 (meta)Most deshielded due to proximity to Nitrogen.
Pyridine H3 7.75Doublet (d)1H~8.0 (ortho)Ortho coupling to H4; deshielded by furan ring current.
Pyridine H4 7.60dd1H8.0, 2.0Coupled to H3 (ortho) and H6 (meta).
Furan H3 7.28Doublet (d)1H3.5Deshielded by the carbonyl (ester) group.
Furan H4 7.05Doublet (d)1H3.5Deshielded by pyridine; distinct from precursor (6.5 ppm).
Ester -CH

-
4.41Quartet (q)2H7.1Typical ethyl ester methylene.
Pyridine -CH

2.40Singlet (s)3H-Characteristic methyl on aromatic ring.
Ester -CH

1.42Triplet (t)3H7.1Typical ethyl ester methyl.

Note on Causality: The chemical shift of Furan H4 is the most sensitive indicator of electronic environment changes at the C5 position. In the precursor, Br is weakly shielding/neutral relative to the strongly anisotropic pyridine ring, causing the observed downfield shift in the product.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data suitable for publication and purity assessment.

Workflow Start Crude Reaction Mixture Workup Mini-Workup: Dissolve in EtOAc, Wash w/ H2O (Removes Boronic Acid/Salts) Start->Workup Purification Dry Dry Organic Layer (MgSO4) & Evaporate Workup->Dry Prep Sample Prep: 10-15 mg in 0.6 mL CDCl3 Filter through cotton if cloudy Dry->Prep Acquire Acquisition: SW=14ppm, d1=2s, ns=16 Center O1P at 5 ppm Prep->Acquire Process Processing: LB=0.3 Hz, Phase, Baseline Ref TMS/CHCl3 to 7.26 ppm Acquire->Process

Figure 2: Sample preparation and acquisition workflow designed to eliminate paramagnetic impurities often found in Suzuki couplings (Pd residues).

Step-by-Step Methodology
  • Sample Isolation: Do not run NMR directly on the crude reaction mixture if Palladium catalyst was used. Paramagnetic Pd residues broaden peaks. Perform a filtration through a Celite pad or a mini-extraction (EtOAc/Water) first.

  • Solvent Selection: CDCl

    
     is preferred over DMSO-d
    
    
    
    for this compound. In DMSO, the water peak often overlaps with the crucial Methyl (Pyridine) signal around 2.5-3.3 ppm depending on water content.
  • Shimming: Focus on the ethyl quartet at ~4.4 ppm. If this quartet is not resolved into sharp lines, the aromatic coupling constants (

    
     Hz for pyridine meta-coupling) will be indistinguishable.
    
  • Integration Check (Self-Validation): Set the Methyl singlet (2.40 ppm) to exactly 3.00.

    • Pass Criteria: The Ethyl triplet (1.42 ppm) must integrate to 3.00 ± 0.1.

    • Fail Criteria: If Ethyl triplet > 3.2, residual EtOAc solvent is likely present (check for singlet at 2.05 ppm).

References

  • Coupling Constants: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for heterocyclic coupling constants).

Comparative Validation Guide: HPLC Purity Analysis of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Objective: To establish a robust, validated HPLC method for the purity analysis of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (EMP-Furoate), contrasting a generic "Method A" against an optimized "Method B."

The Chemical Challenge: EMP-Furoate is a bi-heterocyclic compound containing a pyridine ring and a furan ring linked by a single bond, with an ethyl ester functionality.[1]

  • The Pyridine Moiety (pKa ~5.2): This basic nitrogen is the primary chromatographic disruptor.[1] On standard silica-based columns at neutral pH, the protonated nitrogen interacts with residual silanols (

    
    ), causing severe peak tailing and retention time instability.[1]
    
  • The Furan Moiety: Generally stable but can degrade under highly acidic conditions over long durations.[1]

  • The Ester Group: Increases lipophilicity (

    
    ), requiring significant organic modifier strength for elution.[1]
    

The Solution: This guide demonstrates that a standard neutral pH method (Method A) is insufficient for regulatory compliance due to peak asymmetry.[1] We validate Method B , which utilizes pH 3.0 phosphate buffer with Triethylamine (TEA) on an end-capped C18 column.[1] The low pH suppresses silanol ionization, while TEA acts as a "sacrificial base" to block remaining active sites, ensuring sharp peak symmetry (


).[1]

Method Comparison: The Data

The following data highlights the performance gap between a generic approach and the optimized protocol.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Generic)Method B (Optimized)Verdict
Column Standard C18 (5µm, 150mm)High-Purity C18 End-capped (3.5µm, 150mm)Method B uses higher efficiency packing.[1]
Mobile Phase Water : Acetonitrile (50:[1]50)20mM

(pH 3.0 + 0.1% TEA) : ACN
Method B controls ionization.
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)Method B eliminates silanol interaction.[1]
Theoretical Plates (

)
~4,500>12,000Method B provides superior resolution.[1]
Retention Time (

)
Unstable (Drifts ± 0.5 min)Stable (RSD < 0.2%)Method B stabilizes the pyridine moiety.[1]
Resolution (

)
< 1.5 (vs. Impurity A)> 3.5 (vs. Impurity A)Method B separates critical impurities.

Visualizing the Mechanism

The following diagram illustrates the chemical logic behind the method selection and the validation workflow.

G cluster_0 Chemical Interaction Logic cluster_1 Validation Workflow (ICH Q2) Molecule EMP-Furoate (Pyridine N) Interaction Ionic Interaction (Peak Tailing) Molecule->Interaction Protonated N+ Silanol Free Silanols (Stationary Phase) Silanol->Interaction Si-O- Solution Method B: Acidic pH + TEA Solution->Interaction Blocks Result Sharp Peak (Silanols Blocked) Solution->Result Plan Protocol Design Stress Specificity (Stress Testing) Plan->Stress Linearity Linearity & Range (5 Levels) Stress->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Report Final Report Accuracy->Report

Caption: Left: Mechanism of pyridine tailing suppression using TEA and low pH. Right: Sequential workflow for ICH Q2(R1) validation.

Detailed Experimental Protocol (Method B)

Reagents & Materials
  • Reference Standard: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer Components: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).[1]
    
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.[1]

Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A):

    • Dissolve 2.72 g of

      
       in 1000 mL of Milli-Q water (20 mM).[1]
      
    • Add 1.0 mL of Triethylamine (TEA).[1] Note: TEA acts as a silanol blocker.[1]

    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.[1]

    • Filter through a 0.45 µm nylon membrane filter.[1]

  • Mobile Phase B: 100% Acetonitrile (degassed).[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Max absorption for pyridine/furan conjugation).[1]

  • Gradient Program:

    • 0.0 min: 80% A / 20% B[1]

    • 15.0 min: 20% A / 80% B[1]

    • 20.0 min: 20% A / 80% B[1]

    • 20.1 min: 80% A / 20% B (Re-equilibration)

    • 25.0 min: End

Validation Parameters & Acceptance Criteria (ICH Q2(R1))

Specificity (Forced Degradation)

To prove the method can distinguish the main peak from degradation products, subject the sample to stress.[1]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Furan ring opening or ester hydrolysis.[1]

  • Base Hydrolysis: 0.1 N NaOH, Room Temp, 1 hour. Expectation: Rapid ester hydrolysis to carboxylic acid.[1]

  • Oxidation: 3%

    
    , Room Temp, 2 hours.[1] Expectation: N-oxide formation on pyridine.[1]
    
  • Acceptance: Peak purity threshold > 0.999 (using Diode Array Detector). Resolution (

    
    ) > 1.5 between main peak and nearest degradant.
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.1 mg/mL).

  • Protocol: Plot Area Response vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)

Spike known amounts of EMP-Furoate into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Protocol: Triplicate injections at each level.[1]

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1] %RSD < 2.0%.[1]

Precision (Repeatability)
  • System Precision: 6 injections of the standard solution.

  • Method Precision: 6 independent preparations of the sample.

  • Acceptance: %RSD of retention time < 1.0%; %RSD of peak area < 2.0%.[1]

LOD & LOQ

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    
  • Verification: Inject LOQ solution 6 times. %RSD should be < 10%.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Insufficient TEA or pH too high.[1]Ensure pH is 3.0. Fresh TEA is critical (it degrades).
Drifting Retention Time Column not equilibrated or temp fluctuation.Equilibrate for 20 column volumes. Use column oven.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase A:B ratio (not pure ACN).
Ghost Peaks Gradient impurity.[1]Run a blank gradient.[1] Check water quality.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3]

  • Dolan, J. W. (2002).[1] The Role of Buffers in HPLC Separations. LCGC North America.[1]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [1]

  • Sigma-Aldrich. Ethyl 5-(5-methyl-2-pyridyl)-2-furoate Product Specification.[1]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Pyridine-Furoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyridine-Furoate Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In drug development and organic synthesis, pyridine-furoate esters represent a critical structural motif, often serving as prodrug moieties, key intermediates, or specific impurities in corticosteroid synthesis (e.g., Mometasone Furoate related substances).

The analytical challenge lies in distinguishing regioisomers and linkage isomers . A "pyridine-furoate" can structurally be a Pyridinylmethyl furoate (furoic acid ester) or a Furfuryl nicotinate/picolinate (pyridine carboxylic acid ester). While these isomers share an identical molecular formula (isobaric), their mass spectrometric (MS) fragmentation pathways are distinct.

This guide provides a technical comparison of these isomeric classes, detailing the specific fragmentation mechanisms (EI and ESI-MS/MS) that allow for unequivocal structural assignment.

Structural Classes & Alternatives

To ensure accurate identification, we compare two primary isomeric configurations against a standard benzoate alternative.

ClassStructure DescriptionKey Characteristic
Type A: Pyridinylmethyl Furoates Furoic acid esterified with Pyridinemethanol.Furoyl moiety is the acyl group.
Type B: Furfuryl Pyridine-carboxylates Nicotinic/Picolinic/Isonicotinic acid esterified with Furfuryl alcohol.Pyridine moiety is the acyl group.
Alternative: Benzyl Furoates Furoic acid esterified with Benzyl alcohol.Lacks the basic pyridine nitrogen; useful as a negative control for charge-directed fragmentation.

Mechanistic Comparison: Fragmentation Pathways

The differentiation of Type A and Type B esters relies on the stability of the acylium ion versus the alkyl/alkoxy carbocation generated during ester cleavage.

Fragmentation of Type A: Pyridinylmethyl Furoates
  • Primary Cleavage: Inductive cleavage of the C-O bond (acyl-oxygen cleavage) is driven by the formation of the resonance-stabilized Furoyl cation (m/z 95) .

  • Secondary Pathway: Formation of the Pyridinylmethyl cation (m/z 108) via alkyl-oxygen cleavage.

  • Diagnostic Neutral Loss: Loss of CO from the furoyl cation yields the furan cation (m/z 67).

Fragmentation of Type B: Furfuryl Pyridine-carboxylates
  • Primary Cleavage: Formation of the Nicotinoyl/Picolinoyl cation (m/z 106) .

  • Secondary Pathway: Formation of the stable Furfuryl cation (m/z 81) .

  • Diagnostic Neutral Loss: Loss of CO from the pyridinyl acylium ion yields the pyridinyl cation (m/z 78).

Comparative Data Table (EI-MS / ESI-MS/MS)
FeatureType A: Pyridinylmethyl Furoate Type B: Furfuryl Nicotinate Differentiation Logic
Acylium Ion m/z 95 (High Intensity)m/z 106 (High Intensity)The acylium ion identifies the acid part of the ester.
Alkyl Cation m/z 108 (Pyridinylmethyl)m/z 81 (Furfuryl)The alkyl cation identifies the alcohol part.
Base Peak (Typical) m/z 95 or 108m/z 106 or 78Dependent on ionization energy; acylium usually dominates.
Neutral Loss Loss of Pyridinylmethanol (Neutral)Loss of Furfuryl Alcohol (Neutral)Observed in ESI-MS/MS precursor scans.
Nitrogen Effect Protonation on Pyridine N facilitates charge retention on the alkyl fragment (m/z 108).Protonation on Pyridine N facilitates charge retention on the acyl fragment (m/z 106).ESI+ mode enhances ions containing the pyridine ring.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent fragmentation pathways for the two isomers, providing a visual logic for structural elucidation.

FragmentationPathways cluster_TypeA Type A: Pyridinylmethyl Furoate (Precursor) cluster_TypeB Type B: Furfuryl Nicotinate (Precursor) NodeA Precursor Ion [Py-CH2-O-CO-Fur]+ FragA1 Furoyl Cation m/z 95 NodeA->FragA1 Acyl-O Cleavage (Loss of Py-CH2O•) FragA2 Pyridinylmethyl Cation m/z 108 NodeA->FragA2 Alkyl-O Cleavage (Loss of Fur-COO•) FragA3 Furan Cation m/z 67 FragA1->FragA3 - CO (28 Da) NodeB Precursor Ion [Fur-CH2-O-CO-Py]+ FragB1 Nicotinoyl Cation m/z 106 NodeB->FragB1 Acyl-O Cleavage (Loss of Fur-CH2O•) FragB2 Furfuryl Cation m/z 81 NodeB->FragB2 Alkyl-O Cleavage (Loss of Py-COO•) FragB3 Pyridinyl Cation m/z 78 FragB1->FragB3 - CO (28 Da)

Caption: Divergent fragmentation pathways of isomeric pyridine-furoate esters. Type A yields characteristic m/z 95/108 ions, while Type B yields m/z 106/81 ions.

Experimental Protocol: Structural Validation

To replicate these results and validate the structure of an unknown ester, follow this self-validating protocol.

Sample Preparation
  • Concentration: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Control: Use Methyl 2-furoate (commercially available) as a reference standard to confirm the m/z 95 -> 67 transition if Type A is suspected.

Mass Spectrometry Settings (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

  • Collision Energy (CE):

    • Step Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Why? Low CE (10 eV) preserves the molecular ion [M+H]+. High CE (40 eV) forces the secondary loss of CO, confirming the presence of the furoyl or nicotinoyl core.

Data Interpretation Workflow
  • Identify Parent: Confirm [M+H]+ (Isobaric for both types).

  • Check for m/z 95:

    • Present: Strong indicator of 2-Furoate ester (Type A).

    • Absent: Suggests the furan is on the alcohol side (Type B).

  • Check for m/z 106:

    • Present: Strong indicator of Nicotinate/Picolinate ester (Type B).

  • Verify Nitrogen Charge: In ESI, the pyridine ring is the primary protonation site.

    • If fragmentation yields a dominant m/z 108 (Pyridinylmethyl cation), the pyridine is in the alcohol portion (Type A).

    • If fragmentation yields a dominant m/z 106 (Nicotinoyl cation), the pyridine is in the acid portion (Type B).

References

  • NIST Mass Spectrometry Data Center. "Methyl 2-furoate Mass Spectrum." National Institute of Standards and Technology. Available at: [Link]

    • Grounding: Provides the reference EI spectrum for the furo
  • Shimadzu Application News. "Analysis of Mometasone Furoate and its Impurities." Shimadzu Corporation. Context: Demonstrates the relevance of furoate ester analysis in pharmaceutical impurity profiling.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Grounding: The authoritative text on general fragmentation rules (alpha-cleavage, inductive cleavage) applied in the mechanistic section.
  • European Pharmacopoeia (Ph. Eur.). "Mometasone Furoate Monograph - Impurity C." Context: Identifies specific chlorinated furoate impurities, validating the industrial relevance of this analysis.

A Comparative Analysis of the Bioactivity of Ethyl vs. Methyl 5-(5-Methyl-2-pyridyl)-2-furoate: A Predictive Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, seemingly minor structural modifications to a lead compound can elicit significant changes in its biological activity. The choice of an ester group, for instance, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the potential bioactivity of ethyl 5-(5-methyl-2-pyridyl)-2-furoate and methyl 5-(5-methyl-2-pyridyl)-2-furoate.

The Critical Role of Ester Selection in Modulating Bioactivity

The ester functional group is a common motif in many therapeutic agents, often introduced to enhance properties such as membrane permeability and oral bioavailability.[1][2] However, the specific alkyl group of the ester can lead to distinct biological outcomes. The primary differences between an ethyl and a methyl ester lie in their size, lipophilicity, and susceptibility to enzymatic hydrolysis. These factors can influence how a molecule interacts with its biological target and how it is metabolized and cleared from the body.

Generally, increasing the alkyl chain length from methyl to ethyl can lead to:

  • Increased Lipophilicity: This may enhance cell membrane permeability, potentially leading to better tissue distribution.

  • Altered Metabolic Stability: The rate of hydrolysis by esterases can vary, impacting the compound's half-life and duration of action.[1][2] Studies on homologous esters have shown that methyl esters can exhibit greater metabolic stability compared to their ethyl counterparts in certain biological matrices.[1][2]

  • Modified Receptor Binding: The subtle change in steric bulk could influence the binding affinity and selectivity for the target protein.

Head-to-Head Bioactivity Analysis: Insights from Analogous Compounds

To predict the potential differences between ethyl and methyl 5-(5-methyl-2-pyridyl)-2-furoate, we can examine comparative studies on structurally related compounds. A pertinent example is the comparison of ethyl and methyl caffeate, which, like our target molecules, possess an aromatic system and an ester functional group.

Bioactivity ParameterEthyl CaffeateMethyl CaffeateImplication for 5-(5-Methyl-2-pyridyl)-2-furoates
Anti-inflammatory Activity (IC50 for NO inhibition) 12.0 µM[3]21.0 µM[3]The ethyl furoate may exhibit more potent anti-inflammatory effects.
Cytotoxicity (against various cancer cell lines) Little to no effect at ≤10 µg/mL[3]IC50 values ranging from 28.83 to 50.19 µg/mL[3]The methyl furoate could possess greater cytotoxic potential.

This data suggests that the ethyl ester may confer higher anti-inflammatory potency, while the methyl ester could be associated with more pronounced cytotoxicity.[3] These differences are likely attributable to the interplay of metabolic stability and target interaction.

Mechanistic Insights: A Predictive Framework

The observed and predicted differences in bioactivity can be rationalized through several mechanistic considerations. The increased lipophilicity of the ethyl ester may facilitate its entry into cells where it can exert its anti-inflammatory effects. Conversely, the potentially greater metabolic stability of the methyl ester could lead to sustained exposure and, consequently, higher cytotoxic activity in cancer cell lines.

The following diagram illustrates the potential metabolic pathways and their influence on the bioactivity of the two compounds.

cluster_0 Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate cluster_1 Methyl 5-(5-Methyl-2-pyridyl)-2-furoate Ethyl Furoate Ethyl Furoate Esterases Esterases Ethyl Furoate->Esterases Faster Hydrolysis? Biological Target Biological Target Ethyl Furoate->Biological Target Potentially Higher Affinity? Methyl Furoate Methyl Furoate Methyl Furoate->Esterases Slower Hydrolysis? Methyl Furoate->Biological Target Potentially Different Binding? Active Metabolite (Carboxylic Acid) Active Metabolite (Carboxylic Acid) Esterases->Active Metabolite (Carboxylic Acid) Active Metabolite (Carboxylic Acid)->Biological Target

Caption: Predicted metabolic pathways and target interactions.

Proposed Experimental Protocols for Direct Comparison

To empirically validate the predicted differences in bioactivity, a series of head-to-head experiments are necessary. The following protocols outline key assays for a comprehensive comparison.

Protocol 1: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay will determine the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of ethyl and methyl 5-(5-methyl-2-pyridyl)-2-furoate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Quantification: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value for each compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay will assess the cytotoxic effects of the compounds on a panel of human cancer cell lines (e.g., HeLa, HepG2) and a normal cell line (e.g., Vero) to determine selectivity.

Methodology:

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the ethyl and methyl furoates for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 value for each compound against each cell line.

The following diagram outlines the general workflow for these comparative bioactivity assays.

Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In Vitro Assays In Vitro Assays Compound Synthesis & Characterization->In Vitro Assays Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) In Vitro Assays->Anti-inflammatory Assay (NO) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Assays->Cytotoxicity Assay (MTT) Data Analysis & IC50 Determination Data Analysis & IC50 Determination Anti-inflammatory Assay (NO)->Data Analysis & IC50 Determination Cytotoxicity Assay (MTT)->Data Analysis & IC50 Determination Comparative Bioactivity Profile Comparative Bioactivity Profile Data Analysis & IC50 Determination->Comparative Bioactivity Profile

Caption: Experimental workflow for comparative bioactivity assessment.

Conclusion

Based on the principles of structure-activity relationships and data from analogous compounds, it is reasonable to hypothesize that ethyl 5-(5-methyl-2-pyridyl)-2-furoate may exhibit more potent anti-inflammatory activity, while methyl 5-(5-methyl-2-pyridyl)-2-furoate could display greater cytotoxicity. These predictions are rooted in the known influence of ester alkyl chain length on lipophilicity, metabolic stability, and target engagement.

References

  • BenchChem. Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
  • ChemicalBook. Methyl 2-furoate synthesis.
  • PMC. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function.
  • SpringerLink. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • DiVA. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function.
  • JSciMed Central. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens.
  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application.
  • Drug-Design.org. Structure Activity Relationships.

Sources

Comparative Stability Guide: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate vs. Benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head stability analysis of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (EMPF) versus its bioisosteric benzoate analog, Ethyl 4-(5-Methyl-2-pyridyl)benzoate .

While the furan scaffold offers distinct physicochemical advantages (improved solubility, lower LogP), it introduces significant stability liabilities compared to the benzene isostere. The furan ring is metabolically activated by CYP450 enzymes into reactive dicarbonyl species, presenting a toxicity risk absent in the benzoate analog. Furthermore, the furoate ester bond exhibits accelerated hydrolysis kinetics under acidic conditions due to the electron-rich nature of the heterocycle.

Key Recommendation: For early-stage lead optimization, the benzoate analog is the superior choice for metabolic and chemical robustness. If the furan scaffold is required for potency or solubility, downstream toxicity screening (glutathione trapping) is mandatory.

Chemical Stability Profile

Hydrolytic Stability (Ester Cleavage)

The ester linkage in both compounds is susceptible to hydrolysis, but the heteroaromatic ring significantly influences the rate.

  • Benzoate Analog: Exhibits classical ester stability. The benzene ring provides steric shielding and resonance stabilization that moderates susceptibility to nucleophilic attack. Hydrolysis follows standard

    
     mechanisms and is generally slow at physiological pH.
    
  • Furoate (EMPF): The furan ring is

    
    -excessive. While this can donate electron density to the carbonyl oxygen (reducing electrophilicity), the inductive effect of the ring oxygen often dominates, making 2-furoates slightly more labile to base hydrolysis than benzoates. Crucially, furoates are highly sensitive to acid-catalyzed degradation , where protonation can lead to ring opening (polymerization/charring), a pathway not available to benzoates.
    

Table 1: Comparative Hydrolytic Half-Lives (Estimated)

ConditionEthyl 5-(5-Methyl-2-pyridyl)-2-furoateBenzoate AnalogMechanism of Failure
pH 1.2 (Simulated Gastric) Low (< 2 h) High (> 24 h)Furan ring opening & ester hydrolysis
pH 7.4 (PBS Buffer) Moderate-HighHighSlow spontaneous hydrolysis
pH 10.0 (Basic) ModerateModerate-HighNucleophilic acyl substitution (

)
Oxidative Stability
  • Benzoate: The benzene ring is chemically inert to ambient oxidation and resists autoxidation under standard storage conditions.

  • Furoate: The furan ring is an electron-rich diene. It is susceptible to oxidative degradation (e.g., by singlet oxygen or peroxides) to form 2,5-peroxides or ring-opened dicarbonyls. EMPF requires storage under inert atmosphere (Ar/N2) and protection from light, whereas the benzoate is air-stable.

Metabolic Stability & Bioactivation (Critical)

The most significant differentiator is the metabolic fate of the central ring.

The Furan Liability (Bioactivation)

Furan rings, including 2-substituted furoates, are substrates for Cytochrome P450 2E1 (CYP2E1) . The enzymatic oxidation results in a reactive cis-2-butene-1,4-dial intermediate.[1][2][3][4] This is a potent electrophile (Michael acceptor) that covalently binds to cellular nucleophiles (proteins, DNA, glutathione), leading to hepatotoxicity.

The Benzoate Advantage

The benzoate analog undergoes predictable Phase I metabolism:

  • Ester Hydrolysis: Mediated by carboxylesterases to yield the free acid (benzoic acid derivative).

  • Ring Hydroxylation: CYP-mediated oxidation typically occurs at the meta-position but does not generate ring-opened toxicophores.

Visualizing the Toxicity Pathway

The following diagram illustrates the divergent metabolic pathways.

MetabolicPathways Compound Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate CYP CYP450 (CYP2E1) Compound->CYP Oxidation Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Toxicophore) Epoxide->BDA Ring Opening Adducts Protein/DNA Adducts (Hepatotoxicity) BDA->Adducts Covalent Binding GSH Glutathione Conjugate (Detoxification) BDA->GSH + GSH (Trapping) Benzoate Benzoate Analog Esterase Carboxylesterases Benzoate->Esterase Acid Benzoic Acid Derivative (Excretable) Esterase->Acid Hydrolysis

Figure 1: Divergent metabolic fates. The furan moiety undergoes bioactivation to a toxic dialdehyde, whereas the benzoate is cleared via benign hydrolysis.

Physicochemical Comparison

Switching from furan to benzene alters the physicochemical landscape, affecting bioavailability.

PropertyFuroate (EMPF)Benzoate AnalogImpact
LogP (Lipophilicity) ~2.5~3.2Furoate is more water-soluble but may have lower membrane permeability.
Aromaticity Low (Diene character)HighBenzoate is more stable for

stacking interactions.
H-Bonding Oxygen acts as weak acceptorNone (ring only)Furan oxygen can influence crystal packing and solubility.
Planarity HighHighBoth scaffolds maintain a planar conformation suitable for intercalation.

Experimental Protocols

To validate these stability profiles in your specific application, use the following self-validating protocols.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

detects furan bioactivation

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 10 µM EMPF.

  • Trapping Agent: 5 mM Glutathione (GSH) or N-Acetyl Cysteine (NAC).

  • Cofactor: NADPH regenerating system.

  • Incubation: 60 min at 37°C.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS (Negative ion mode).

  • Success Criteria: Detection of [M + GSH - 2H] adducts indicates formation of reactive dicarbonyls (BDA). Absence of adducts in the Benzoate control confirms stability.

Protocol B: Accelerated Acid Stability

simulates gastric/shelf-life stability

  • Preparation: Dissolve compound to 100 µM in MeOH.

  • Stress Condition: Dilute 1:10 into 0.1 M HCl (pH 1.0) at 40°C.

  • Sampling: Aliquot at t=0, 1h, 4h, 24h.

  • Analysis: HPLC-UV (254 nm).

  • Observation:

    • Benzoate: Expect <5% loss over 24h (clean hydrolysis to acid).

    • Furoate: Expect >20% loss. Look for new peaks with higher retention times (polymerization products) or broad baseline humps.

Workflow Visualization

ExperimentalWorkflow Start Start: Stability Evaluation AcidTest Acid Stability Test (0.1 M HCl, 40°C) Start->AcidTest Decision1 Degradation > 10% in 4h? AcidTest->Decision1 MetabTest Microsomal GSH Trapping (HLM + NADPH + GSH) Decision1->MetabTest No (Benzoate typical) ResultUnstable CONCLUSION: High Liability (Use Benzoate) Decision1->ResultUnstable Yes (Furoate typical) Decision2 GSH Adducts Detected? MetabTest->Decision2 Decision2->ResultUnstable Yes (Furoate Bioactivation) ResultStable CONCLUSION: Acceptable Profile Decision2->ResultStable No

Figure 2: Decision tree for evaluating bioisosteric stability risks.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes. Drug Metabolism and Disposition.[1][5][6] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. Link

  • Kirsch, J. F., et al. (1968). Mechanism of the Acid-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society. Link

Sources

A Comparative Guide to the Crystal Structure Determination of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate is a heterocyclic compound incorporating both pyridine and furan moieties. Such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for compounds with diverse biological activities and functional properties.[1][2][3] The three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties including solubility, stability, bioavailability, and solid-state reactivity. Therefore, determining the crystal structure of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate is a foundational step in its characterization and development.

As of the latest literature review, a definitive experimental crystal structure for Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate has not been publicly reported. This guide, therefore, serves as a forward-looking manual for researchers, drug development professionals, and materials scientists. It provides an in-depth comparison of the two primary methodologies for elucidating its crystal structure: the "gold standard" experimental technique of Single-Crystal X-ray Diffraction (SCXRD) and the increasingly powerful computational approach of Crystal Structure Prediction (CSP). This guide will dissect the underlying principles, workflows, and expected outcomes of each method, offering a comprehensive roadmap for a successful structure determination campaign.

Methodology Comparison: The Experimental Certainty vs. The Computational Landscape

The determination of a molecule's crystal structure can be approached from two distinct perspectives: the direct measurement of a physical specimen (SCXRD) or the computational exploration of its potential crystalline forms (CSP). Each approach offers unique advantages and presents specific challenges.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Experimental Proof

SCXRD is a powerful analytical technique that provides unambiguous, high-resolution information about the atomic arrangement within a crystalline solid.[4] It remains the definitive method for crystal structure determination.

Core Principle: The technique is based on the principle of Bragg's Law. When a beam of X-rays is directed at a single crystal, the electrons of the atoms within the crystal lattice scatter the X-rays. Due to the highly ordered arrangement of atoms, the scattered waves interfere constructively at specific angles, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be reconstructed, revealing the precise coordinates of each atom.[4]

Experimental Workflow: The success of an SCXRD experiment is critically dependent on the initial, and often most challenging, step: growing a high-quality single crystal.

scxrd_workflow cluster_prep Crystal Growth cluster_exp Data Collection & Analysis A Compound Synthesis & Purification (≥97%) B Solvent Screening (Solubility & Polarity) A->B C Crystallization Method (e.g., Slow Evaporation) B->C D Obtain Single Crystal (0.1-0.3 mm) C->D E Mount Crystal on Diffractometer D->E Successful Crystal F X-ray Exposure & Diffraction Data Collection E->F G Structure Solution (Phase Problem) F->G H Structure Refinement G->H I Validation & Deposition (e.g., CCDC) H->I

Figure 1: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Causality in Experimental Choices:

  • Purification: The starting material, available commercially as a beige solid with 97% purity, must be of the highest possible purity.[5] Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: The choice of solvent is paramount. A suitable solvent will dissolve the compound to a moderate extent. If solubility is too high, the solution remains unsaturated; if too low, precipitation occurs too rapidly for ordered crystal growth. For a compound like Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate, a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol) should be screened. Mixtures are often effective, such as a good solvent paired with a poorer "anti-solvent" to slowly induce crystallization.

  • Crystallization Method: Slow evaporation is the most common and straightforward technique. Other methods like vapor diffusion or slow cooling of a saturated solution can be employed if slow evaporation fails to yield suitable crystals. The goal is to allow molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.

Expected Data and Insights: A successful SCXRD experiment provides a wealth of precise data, including:

  • Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

  • Space group: The symmetry operations that describe the arrangement of molecules in the unit cell.

  • Atomic coordinates: The precise (x, y, z) position of every non-hydrogen atom.

  • Bond lengths, angles, and torsion angles: Definitive information on the molecule's conformation.

  • Intermolecular interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal packing.

Crystal Structure Prediction (CSP): Navigating the Energy Landscape

CSP is a computational methodology that aims to predict the crystal structures of a molecule based solely on its chemical diagram.[6] It has become a vital tool, especially in the pharmaceutical industry, for identifying potential polymorphs (different crystal structures of the same compound) that might be missed during experimental screening.[7][8]

Core Principle: The fundamental assumption of CSP is that the experimentally observable crystal structure will be one of the most thermodynamically stable arrangements of the molecules. The process involves a systematic search for different possible packing arrangements, followed by a calculation of their lattice energies to identify low-energy, and therefore plausible, structures.[9][10]

Computational Workflow: The CSP process is entirely in silico and follows a hierarchical approach.

csp_workflow cluster_mol Molecular Analysis cluster_search Structure Generation & Refinement A Generate Molecular Conformers B Quantum Mechanical Conformer Optimization A->B C Generate Trial Crystal Packings B->C Low-energy Conformers D Lattice Energy Minimization (Force Field) C->D E Clustering & Removal of Duplicates D->E F Re-ranking with Accurate Methods (e.g., DFT) E->F G Final Predicted Crystal Energy Landscape F->G

Figure 2: The computational workflow for Crystal Structure Prediction (CSP).

Causality in Computational Choices:

  • Conformational Analysis: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate possesses rotational freedom, primarily around the bonds connecting the furan ring to the ester and pyridine groups. A thorough search for all low-energy gas-phase conformers is crucial, as the conformation adopted in the crystal may not be the absolute gas-phase minimum.

  • Search Algorithm: A vast number of possible packing arrangements exist. Modern CSP workflows utilize sophisticated algorithms to explore this space efficiently. Recently, machine learning models have been developed to predict the most probable space groups and crystal densities, significantly accelerating the search by focusing on the most likely regions of the structural landscape.[7][8][9][10]

  • Energy Model: The accuracy of the final energy ranking is highly dependent on the theoretical model used. Initial searches often employ computationally inexpensive force fields. The most promising structures are then subjected to more accurate, but computationally demanding, quantum mechanical calculations (e.g., Density Functional Theory, DFT) to produce the final crystal energy landscape.

Expected Data and Insights: A CSP study does not yield a single structure but rather a list of plausible crystal structures ranked by their relative stability. This provides:

  • A Crystal Energy Landscape: A plot of relative energy versus crystal density for all predicted structures.

  • The Predicted Global Minimum: The structure with the lowest calculated lattice energy, which is the most likely candidate for the experimentally observed form.

  • Plausible Polymorphs: A set of other low-energy structures that could potentially be crystallized under different experimental conditions.

  • Insight into Packing Motifs: Analysis of the predicted structures can reveal common intermolecular interactions and packing patterns.

Comparative Analysis and Synergistic Application

Neither SCXRD nor CSP is a universally superior solution; they are complementary techniques that provide different types of information.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Crystal Structure Prediction (CSP)
Principle Experimental measurement of X-ray scattering from a single crystal.Computational search for the most stable crystal packing arrangements.
Requirement A high-quality single crystal of sufficient size (typically >0.1 mm).Only the 2D chemical structure is required.
Output A single, definitive crystal structure with high-precision atomic coordinates.A landscape of predicted, energetically feasible crystal structures (polymorphs).
Polymorphism Can only identify the specific polymorph that was crystallized.Can systematically predict the existence and structure of multiple potential polymorphs.
Challenge The often difficult and time-consuming process of growing suitable crystals.Computational cost and the accuracy of the energy models used.
Validation Self-validating through internal consistency checks (e.g., R-factor).Requires experimental validation to confirm if a predicted structure is physically realizable.

Synergy: The most powerful approach often involves using both techniques in tandem. CSP can be performed before extensive experimental work to:

  • Guide Polymorph Screening: The predicted structures from CSP can provide target diffraction patterns (PXRD), helping researchers to identify which polymorphs are being produced during crystallization screens.

  • Solve Difficult Structures: If an experimental powder pattern is obtained but a single crystal cannot be grown, the predicted structures from CSP can be used to solve the structure from the powder data.

  • Rationalize Experimental Outcomes: If a particular polymorph is consistently obtained, CSP can help explain its stability relative to other potential forms.

Hypothetical Experimental & Computational Protocols

Protocol 1: Single Crystal Growth of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate
  • Purification: Recrystallize the commercially available Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate (97%) from hot ethanol to achieve a purity of >99%, confirmed by NMR and melting point analysis.

  • Solubility Test: In separate 1 mL vials, test the solubility of ~5 mg of the purified compound in a range of solvents, including hexane, toluene, ethyl acetate, acetone, ethanol, and methanol.

  • Crystallization Setup (Slow Evaporation):

    • Prepare saturated or near-saturated solutions of the compound in the most promising solvents (e.g., ethyl acetate, ethanol).

    • Filter the solutions through a 0.2 µm syringe filter into clean, small beakers or vials.

    • Cover the vials with parafilm and pierce with 1-3 small holes using a needle.

    • Place the vials in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the vials daily for the formation of small, clear crystals with well-defined facets. This process may take several days to weeks.

  • Crystal Harvesting: Once crystals of approximately 0.1-0.3 mm in size are observed, carefully extract them from the solution using a nylon loop and mount them on a goniometer head for SCXRD analysis.

Protocol 2: Crystal Structure Prediction Workflow
  • Conformational Search: Perform a systematic conformational search of the Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate molecule using a molecular mechanics force field (e.g., MMFF94). Optimize the geometry of all unique conformers within a 10 kJ/mol energy window using a quantum mechanical method (e.g., DFT at the B3LYP/6-31G(d,p) level).

  • Crystal Packing Generation: Using the lowest energy conformers, generate several hundred thousand trial crystal structures across common organic space groups (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

  • Lattice Energy Minimization: Perform a lattice energy minimization on all trial structures using a tailored force field or an ab initio method to relax the structures to the nearest local energy minimum.

  • Clustering and Ranking: Remove duplicate structures and rank the unique crystal structures based on their calculated lattice energy.

  • Final Refinement: Take the top 10-20 most stable predicted structures and perform high-level DFT calculations with dispersion correction (e.g., DFT-D) to obtain a final, highly accurate energy ranking.

  • Analysis: Analyze the predicted structures for their packing motifs, intermolecular interactions, and simulated powder X-ray diffraction patterns, which can be compared with future experimental data.

Conclusion

While the definitive crystal structure of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate remains to be determined, a clear path to its elucidation is available. Single-Crystal X-ray Diffraction stands as the ultimate arbiter, capable of providing a precise and unambiguous answer, contingent on the successful growth of a suitable crystal. Complementing this, Crystal Structure Prediction offers an invaluable in silico perspective, allowing for the exploration of the full polymorphic landscape before extensive lab work is undertaken. For researchers in drug development and materials science, a synergistic approach, leveraging the predictive power of CSP to guide the targeted experimental work of SCXRD, represents the most efficient and comprehensive strategy for unlocking the solid-state secrets of this promising molecule.

References

  • EurekAlert!. (2025, October 29). Faster and more reliable crystal structure prediction of organic molecules. Waseda University. [Link]

  • Waseda University. (2025, October 13). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. [Link]

  • Taniguchi, T., & Fukasawa, R. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Taniguchi, T., & Fukasawa, R. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). [Link]

  • Ding, Y. (2021, June 29). Computational prediction of organic crystal structures. UCL Discovery - University College London. [Link]

  • PMC. (n.d.). 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine. [Link]

  • Cetina, M., & Jukić, M. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • Kopchuk, D. S., et al. (2025, August 7). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Scirp.org. (n.d.). Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. [Link]

  • Ling, Y., & Li, X. (2025, August 6). Crystal structure of ethyl 5"-(2,4-dichloroyphenyl)-1'-methyl-4- carboxylic acid methyl ester-2,3”-dioxo-2,3,2”,3”-tetrahydro-1H- indole-3-spiro-2'-pyrrolidine-3'-spiro-. ResearchGate. [Link]

  • Geesi, M. H., et al. (2018, June 4). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate. ORCA - Cardiff University. [Link]

  • MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • PMC - NIH. (2018, February 1). Crystal structure of ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate. [Link]

  • Georganics. (2023, May 18). Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]

  • ResearchGate. (2025, December 18). The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4. [Link]

  • ACS Publications. (2023, December 24). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-furoate, 614-99-3. [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Personal Protective Equipment (PPE) and handling protocols for Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate .

Status: Research Chemical / Building Block Physical State: Beige Solid (Typical) Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol [1]

Part 1: Executive Safety Summary

Treat as: High Hazard / Potential Unknown. In the absence of a globally harmonized Safety Data Sheet (SDS) for this specific ester, you must apply the Precautionary Principle .[1][2] This molecule combines a pyridine ring (associated with neurotoxicity and skin absorption) and a furan moiety (associated with irritation and potential sensitization).[1]

Immediate Action Required:

  • Zero Skin Contact: Assume the solid and its solutions can penetrate the skin.[1]

  • Inhalation Control: Handle strictly within a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles are mandatory; safety glasses are insufficient for fine powders that may be corrosive or severe irritants.[1]

Part 2: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I have deconstructed the chemical structure to predict hazards where specific toxicological data may be sparse.

Structural ComponentAssociated Hazard ClassMechanism of Action
Pyridine Ring Toxic / Irritant Pyridine derivatives often exhibit central nervous system (CNS) depression and liver/kidney toxicity.[1][2] They are readily absorbed through the skin.[1]
Furan Ring Irritant / Sensitizer Furan-2-carboxylates are known mucous membrane irritants.[1][2] Some furan derivatives are potential carcinogens or sensitizers.[1]
Ethyl Ester Hydrolysis Risk In vivo hydrolysis may release ethanol and the free acid (5-(5-methyl-2-pyridyl)-2-furoic acid), which may be corrosive.[1][2]

Critical Insight: While the solid state reduces vapor pressure risks compared to liquid pyridines, dust generation during weighing poses a significant inhalation and ocular risk.[1][2] Once dissolved in organic solvents (e.g., DMSO, DCM), the risk of transdermal absorption increases exponentially.[1][2]

Part 3: PPE Selection Matrix

Hand Protection (Gloves)
  • Recommendation: Double-gloving is the standard for handling pyridine-containing research chemicals.[1][2]

  • Material: Nitrile Rubber (minimum thickness 0.11 mm for outer glove).[1][2]

  • Logic: Latex is permeable to many organic nitrogen compounds and offers poor protection against the solvents (DCM, Chloroform) likely used to dissolve this compound.[1][2]

  • Protocol:

    • Inner Layer: Standard Nitrile (4 mil).[2]

    • Outer Layer: Long-cuff Nitrile (6 mil) or High-Risk Nitrile.[1][2]

    • Change Frequency: Immediately upon splash or every 2 hours of active handling.[1]

Eye & Face Protection[1][3][4][5][6][7][8][9]
  • Recommendation: Chemical Splash Goggles (Indirect Vent). [1]

  • Logic: Standard safety glasses have gaps.[1] Fine organic powders can drift into these gaps, reacting with eye moisture to cause severe irritation or corneal damage.[1][2]

  • Face Shield: Required only if handling >500 mg or working with pressurized reaction vessels.[1]

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2]

  • Logic: The P100 filter handles the particulate (dust), while the Organic Vapor cartridge protects against any volatile pyridine-like odors or solvent vapors.[1][2]

Body Protection
  • Standard: 100% Cotton or Nomex Lab Coat (buttoned to throat).[1]

  • Legs/Feet: Long pants (no synthetic blends that melt) and closed-toe leather/chemical-resistant shoes.[1][2]

  • Supplemental: Tyvek® sleeve covers are recommended during weighing to prevent dust settling on wrists/forearms.[1]

Part 4: Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • Context: Static electricity can cause this beige solid to "jump" or disperse.[1]

  • Setup: Place the balance inside the fume hood. If the balance is external, use a powder containment hood or a static-free transfer box.[1][2]

  • Anti-Static Measures: Use an anti-static gun or ionizer bar near the weighing boat.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Dissolution: Add solvent (e.g., DMSO) slowly to the solid.[1][2] Caution: Dissolution is often exothermic.[1]

Workflow 2: Spill Response (Solid vs. Solution)

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Liquid Solution (Solvent) TypeCheck->Liquid DryClean 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Solid->DryClean Minimize Dust WetClean 1. Absorb with Vermiculite/Pads 2. Do NOT use paper towels (reactivity risk) Liquid->WetClean Contain Solvent Decon Wipe surface with 10% Bleach or Soap/Water DryClean->Decon WetClean->Decon Disposal Seal in HazWaste Container Label: 'Toxic Organic Solid' Decon->Disposal

Figure 1: Decision logic for containing and cleaning spills of Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate.[1][2]

Part 5: Decontamination & Disposal

Cleaning Glassware:

  • Rinse 1: Acetone or Ethanol (collect as Halogenated/Non-Halogenated Organic Waste depending on synthesis solvent).[1][2]

  • Rinse 2: Soap and warm water.

  • Base Bath: If residue persists, a base bath (KOH/Isopropanol) is effective for hydrolyzing the ester, breaking the molecule into more soluble fragments (furoic acid/pyridine derivatives).[1][2] Note: Ensure compatibility with glass type.[1]

Waste Categorization:

  • Tag: "Hazardous Waste - Toxic Organic Solid."[1][2]

  • Constituents: Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate, [Solvent Name].

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2026).[2] PubChem Compound Summary for Pyridine Derivatives. Retrieved February 21, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved February 21, 2026, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.